molecular formula C26H25FN8O4 B114137 (Rac)-Plevitrexed CAS No. 153538-08-0

(Rac)-Plevitrexed

Número de catálogo: B114137
Número CAS: 153538-08-0
Peso molecular: 532.5 g/mol
Clave InChI: IEJSCSAMMLUINT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Rac)-Plevitrexed is a useful research compound. Its molecular formula is C26H25FN8O4 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSCSAMMLUINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870014
Record name 2-(4-{[(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl](prop-2-yn-1-yl)amino}-2-fluorobenzamido)-4-(2H-tetrazol-5-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153538-08-0
Record name Plevitrexed, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153538080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PLEVITREXED, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N094EYQ29D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(Rac)-Plevitrexed: A Technical Deep Dive into its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Plevitrexed (also known as ZD9331 and BGC9331) is a potent, third-generation, non-polyglutamatable quinazoline-based antifolate that acts as a specific and direct inhibitor of thymidylate synthase (TS).[1][2] Developed to overcome resistance mechanisms associated with polyglutamation, Plevitrexed has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in cancers such as ovarian, pancreatic, and gastric cancer.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its molecular interactions, cellular transport, and the downstream consequences of its enzymatic inhibition.

Core Mechanism: Potent Inhibition of Thymidylate Synthase

The primary anti-cancer activity of this compound stems from its direct and potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1] dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication and repair. By inhibiting TS, Plevitrexed effectively depletes the intracellular pool of dTTP, leading to what is often termed "thymineless death." This disruption of DNA synthesis is particularly cytotoxic to rapidly proliferating cancer cells.

Plevitrexed is a highly potent inhibitor of TS, with a reported inhibition constant (Ki) of 0.44 nM .[3] Unlike earlier generations of antifolate TS inhibitors, such as raltitrexed, Plevitrexed does not require intracellular polyglutamation for its activity.[1] This is a key design feature intended to circumvent resistance mechanisms in tumors with reduced expression of folylpolyglutamate synthetase (FPGS).[1]

The inhibition of TS by Plevitrexed leads to a cascade of downstream cellular events. The immediate biochemical consequence is the accumulation of the TS substrate, deoxyuridine monophosphate (dUMP), and a corresponding depletion of the product, dTMP, and subsequently dTTP.[4][5] This imbalance in deoxynucleotide pools can lead to the misincorporation of uracil (B121893) into DNA, triggering DNA damage responses and ultimately apoptosis. The elevation of plasma deoxyuridine has been used as a pharmacodynamic marker of TS inhibition in clinical trials of Plevitrexed.[2][6]

Cellular Uptake and Transport

This compound enters cancer cells through two primary transport mechanisms:

  • The Reduced Folate Carrier (RFC): This is a ubiquitously expressed transporter responsible for the uptake of reduced folates.[1]

  • The Alpha-Folate Receptor (α-FR): This receptor is overexpressed in a variety of tumors, including ovarian cancer, and has a high affinity for folates and their analogs.[1][7]

The ability to utilize both transport systems may contribute to its broad range of anti-tumor activity.[1] Plevitrexed has been shown to inhibit the transport of [³H]-methotrexate into L1210 and W1L2 cells with a Ki of approximately 1 µM, indicating its interaction with the RFC.[3]

Intracellular Fate and Metabolism

A defining characteristic of Plevitrexed is its nature as a non-polyglutamatable antifolate.[1][3][8] Polyglutamation, the addition of glutamate (B1630785) residues to folate analogs, is a mechanism that traps these drugs intracellularly and can increase their inhibitory potency against target enzymes. Because Plevitrexed does not undergo this process, its intracellular retention is shorter compared to polyglutamatable inhibitors.[4] This was a deliberate design strategy to potentially reduce toxicities associated with prolonged drug retention in normal tissues.[1] The lack of polyglutamation means that the parent compound is the active inhibitor of TS.

Detailed studies on the broader metabolic pathways of Plevitrexed within cancer cells are not extensively reported in the available literature. Its primary mechanism is centered on the direct inhibition of its target enzyme.

Mechanisms of Resistance

While Plevitrexed was designed to overcome resistance due to deficient polyglutamation, cancer cells can develop resistance to its cytotoxic effects through other mechanisms, largely extrapolated from studies of other thymidylate synthase inhibitors:

  • Overexpression of Thymidylate Synthase: An increase in the cellular concentration of the target enzyme, TS, can effectively titrate out the inhibitor, requiring higher drug concentrations to achieve a cytotoxic effect.

  • Altered Drug Transport: Reduced expression or function of the reduced folate carrier (RFC) or the alpha-folate receptor (α-FR) can limit the intracellular accumulation of Plevitrexed, thereby diminishing its efficacy.

  • Mutations in Thymidylate Synthase: Alterations in the drug-binding site of TS could potentially reduce the binding affinity of Plevitrexed, leading to decreased inhibition.

Quantitative Data Summary

ParameterValueCell Line / ConditionsReference
Ki (Thymidylate Synthase) 0.44 nMNot specified[3]
IC50 (Cell Growth) ~5-100 nMRange for various human tumor cell lines[4]
Ki (RFC Transport Inhibition) ~1 µML1210 and W1L2 cells[3]

Signaling Pathways and Experimental Workflows

Plevitrexed_Mechanism_of_Action Plevitrexed Mechanism of Action in Cancer Cells cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_dna_synthesis De Novo dTMP Synthesis Plevitrexed_ext This compound RFC Reduced Folate Carrier (RFC) Plevitrexed_ext->RFC Uptake aFR Alpha-Folate Receptor (α-FR) Plevitrexed_ext->aFR Uptake Plevitrexed_int This compound (intracellular) RFC->Plevitrexed_int aFR->Plevitrexed_int TS Thymidylate Synthase (TS) Plevitrexed_int->TS Inhibition (Ki = 0.44 nM) dUMP dUMP dUMP->TS Substrate Uracil_misincorporation Uracil Misincorporation into DNA dUMP->Uracil_misincorporation Accumulation leads to dTMP dTMP TS->dTMP Product DNA_synthesis DNA Synthesis & Repair TS->DNA_synthesis dTTP dTTP dTMP->dTTP dTTP->DNA_synthesis Essential Precursor Apoptosis Apoptosis (Thymineless Death) DNA_synthesis->Apoptosis Inhibition leads to DNA_damage DNA Damage Uracil_misincorporation->DNA_damage DNA_damage->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow_Ki Generalized Workflow for Ki Determination of Plevitrexed cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Purified Thymidylate Synthase (TS) Reaction_mix Incubate TS, dUMP, mTHF, and Plevitrexed Enzyme->Reaction_mix Substrates dUMP and Cofactor (e.g., mTHF) Substrates->Reaction_mix Inhibitor Serial dilutions of This compound Inhibitor->Reaction_mix Spectrophotometer Monitor reaction progress (e.g., absorbance change at 340 nm) Reaction_mix->Spectrophotometer Initial_velocities Calculate initial reaction velocities Spectrophotometer->Initial_velocities Dixon_plot Generate Dixon or Cheng-Prusoff plot Initial_velocities->Dixon_plot Ki_value Determine Ki value Dixon_plot->Ki_value

Caption: Generalized workflow for Ki determination.

Experimental_Workflow_IC50 Generalized Workflow for IC50 Determination (MTT Assay) cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis Seed_cells Seed cancer cells in 96-well plates Incubate_adhere Incubate to allow cell adherence Seed_cells->Incubate_adhere Add_drug Add serial dilutions of This compound Incubate_adhere->Add_drug Incubate_drug Incubate for a defined period (e.g., 72h) Add_drug->Incubate_drug Add_MTT Add MTT reagent to each well Incubate_drug->Add_MTT Incubate_formazan Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate_formazan Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_formazan->Solubilize Measure_absorbance Measure absorbance at ~570 nm Solubilize->Measure_absorbance Dose_response Plot dose-response curve Measure_absorbance->Dose_response Calculate_IC50 Calculate IC50 value Dose_response->Calculate_IC50

Caption: Generalized workflow for IC50 determination.

Experimental Protocols

Determination of Ki for Thymidylate Synthase Inhibition (Generalized Protocol)

This protocol is based on a spectrophotometric assay that measures the rate of dihydrofolate production, which is coupled to the TS-catalyzed reaction.

Materials:

  • Purified recombinant human thymidylate synthase (TS)

  • This compound

  • Deoxyuridine monophosphate (dUMP)

  • N⁵,N¹⁰-Methylenetetrahydrofolate (mTHF) as the cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM 2-mercaptoethanol, 25 mM MgCl₂)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of dUMP, mTHF, and this compound in appropriate solvents and dilute to working concentrations in the assay buffer.

  • Enzyme Reaction:

    • In a quartz cuvette, combine the assay buffer, a fixed concentration of TS, and varying concentrations of this compound.

    • Add a fixed, non-saturating concentration of dUMP.

    • Initiate the reaction by adding a saturating concentration of mTHF.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of dihydrofolate.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Plot the reciprocal of the initial velocity versus the inhibitor concentration (Dixon plot) at different substrate concentrations.

    • Alternatively, use non-linear regression analysis of velocity versus substrate concentration data at different inhibitor concentrations to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition).

    • The Ki is determined from these analyses.

Cell Growth Inhibition (IC50) Assay (Generalized MTT Protocol)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of the drug-treated wells to the vehicle control wells.

    • Plot the percentage of cell viability versus the logarithm of the drug concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Competitive Folate Receptor Binding Assay (Generalized Protocol)

This assay determines the ability of Plevitrexed to compete with a radiolabeled folate for binding to the folate receptor on cancer cells.

Materials:

  • Folate receptor-positive cancer cell line (e.g., KB, IGROV-1)

  • Folate-free cell culture medium

  • [³H]Folic acid (or another suitable radiolabeled folate)

  • Unlabeled this compound

  • Unlabeled folic acid (as a positive control)

  • Binding buffer (e.g., PBS with 1% BSA)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Preparation: Culture folate receptor-positive cells to near confluency.

  • Competition Reaction:

    • Incubate the cells with a fixed, low concentration of [³H]folic acid and varying concentrations of unlabeled this compound or unlabeled folic acid.

    • Perform the incubation at 4°C to prevent internalization of the receptor-ligand complex.

  • Washing: After incubation, wash the cells extensively with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells (e.g., with a solution of NaOH).

    • Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specifically bound [³H]folic acid as a function of the logarithm of the competitor concentration (this compound or folic acid).

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled folate.

    • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

References

(Rac)-Plevitrexed and its Inhibition of Thymidylate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thymidylate synthase (TS) inhibitor, (Rac)-Plevitrexed. It delves into the kinetics of its interaction with TS, detailed experimental protocols for its study, and the downstream cellular consequences of its inhibitory action. Plevitrexed, also known as ZD9331 and BGC9331, is a potent, orally active, non-polyglutamatable quinazoline (B50416) antifolate that has been investigated for its antineoplastic properties.[1][2][3]

Core Inhibition Kinetics of this compound

This compound is a racemic mixture, meaning it consists of an equal proportion of two enantiomers.[4][5] While the specific contributions of each enantiomer to the overall inhibitory activity have not been extensively detailed in publicly available literature, the racemate has been shown to be a potent inhibitor of thymidylate synthase. The primary mechanism of action of Plevitrexed is the direct inhibition of TS, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][6] Inhibition of TS leads to a depletion of dTMP pools, resulting in "thymineless death" in rapidly dividing cancer cells.[1]

The following table summarizes the known quantitative data for the inhibition of thymidylate synthase by this compound.

ParameterValueTargetNotes
Ki 0.44 nMIsolated Thymidylate SynthaseThe inhibition constant (Ki) reflects the intrinsic affinity of the inhibitor for the enzyme.[2]
IC50 1.4 nMIsolated Thymidylate SynthaseThe half-maximal inhibitory concentration (IC50) for the purified enzyme.
IC50 (cellular) 1.3 µML1210 murine leukemia cellsThe half-maximal inhibitory concentration in a cellular context, which can be influenced by factors such as cell uptake and metabolism.

Experimental Protocols

In Vitro Thymidylate Synthase Activity Assay (Spectrophotometric)

This protocol is adapted from general spectrophotometric assays for TS activity and can be used to determine the inhibitory potential of this compound.[4]

Principle: The activity of thymidylate synthase is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate (DHF).

Materials:

  • Purified recombinant human thymidylate synthase (hTS)

  • This compound

  • dUMP (deoxyuridine monophosphate)

  • CH2H4folate (5,10-methylenetetrahydrofolate)

  • Assay Buffer: 120 mM Tris, 60 mM 2-(N-morpholino)ethanesulfonic acid, 60 mM acetic acid, pH 7.2[4]

  • UV/Vis Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a known concentration of hTS (e.g., 40 nM), and dUMP (e.g., 100 µM).[4]

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the mixture for a defined period (e.g., 5 minutes) to allow for inhibitor binding.[4]

  • Initiate the enzymatic reaction by adding CH2H4folate (e.g., 150 µM).[4]

  • Immediately monitor the change in absorbance at 340 nm over a set time (e.g., 3 minutes) at a constant temperature (e.g., 22 °C).[4]

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.

Cell Viability Assay

This protocol can be used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: Cell viability is measured using a colorimetric assay, such as the WST-8 assay, which quantifies the metabolic activity of living cells.

Materials:

  • Cancer cell line of interest (e.g., L1210)

  • This compound

  • Cell culture medium and supplements

  • 96-well plates

  • WST-8 reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Add the WST-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the cellular IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Cellular Consequences

The inhibition of thymidylate synthase by this compound has profound effects on cellular processes, primarily due to the depletion of dTMP and the subsequent imbalance in the deoxynucleotide pool. This leads to replicative stress and the activation of DNA damage response pathways.

Downstream Signaling of Thymidylate Synthase Inhibition

G plevitrexed This compound ts Thymidylate Synthase (TS) plevitrexed->ts inhibition dtmp dTMP Synthesis ↓ ts->dtmp dUMP dUMP Pool ↑ ts->dUMP dttp dTTP Pool ↓ dtmp->dttp rep_stress Replication Stress dttp->rep_stress dUMP->rep_stress atr ATR Activation rep_stress->atr chk1 Chk1 Activation atr->chk1 p53 p53 Activation atr->p53 s_arrest S-Phase Arrest chk1->s_arrest p53->s_arrest apoptosis Apoptosis p53->apoptosis s_arrest->apoptosis

Caption: Downstream effects of TS inhibition by this compound.

Inhibition of TS by this compound leads to a decrease in dTMP synthesis, resulting in reduced dTTP levels and an accumulation of dUMP.[7] This nucleotide imbalance causes replication stress, which in turn activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[8][9] Activated ATR then phosphorylates and activates downstream effectors, including the checkpoint kinase Chk1 and the tumor suppressor p53.[8][10] This signaling cascade ultimately leads to cell cycle arrest in the S-phase and the induction of apoptosis.[8]

Experimental Workflow: Assessing TS Inhibition In Vivo

The "flare" phenomenon observed with [18F]fluorothymidine (FLT)-positron emission tomography (PET) imaging provides a non-invasive method to assess the pharmacodynamic effects of TS inhibitors in vivo.

FLT-PET Imaging Workflow

G cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Post-treatment baseline Baseline FLT-PET Scan treatment Administer this compound baseline->treatment post_scan Post-treatment FLT-PET Scan (e.g., 2 hours post-dose) treatment->post_scan analysis Image Analysis: Quantify FLT uptake (flare) post_scan->analysis

Caption: Workflow for in vivo assessment of TS inhibition using FLT-PET.

Upon inhibition of de novo dTMP synthesis by Plevitrexed, cancer cells upregulate the salvage pathway for thymidine (B127349) synthesis to compensate. This results in a transient increase, or "flare," in the uptake of the thymidine analog FLT, which can be visualized and quantified by PET imaging.[11][12][13][14] This workflow allows for the early assessment of target engagement and the pharmacodynamic effects of the drug in a preclinical or clinical setting.

References

(Rac)-Plevitrexed: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Plevitrexed , also known by its code names ZD9331 and BGC9331, is a potent, non-polyglutamatable quinazoline (B50416) antifolate inhibitor of thymidylate synthase (TS). Its racemic nature distinguishes it from the single enantiomer, Plevitrexed. This document provides an in-depth overview of the chemical structure and a detailed synthesis pathway for this compound, compiled from seminal literature in the field of medicinal chemistry.

Chemical Structure

This compound is chemically described as (2RS)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid. The molecule features a complex architecture, incorporating a quinazolinone core, a fluorinated benzoyl moiety, a propargyl group, and a tetrazolyl-containing amino acid side chain.

Identifier Value
IUPAC Name (2RS)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid
Molecular Formula C₂₆H₂₅FN₈O₄
Molecular Weight 532.53 g/mol
CAS Number 153538-08-0

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the construction of the key quinazolinone intermediate followed by its coupling with the elaborate side chain. The pathway described herein is based on the synthetic strategy reported by Marsham et al. in the Journal of Medicinal Chemistry (1999).[1]

The overall synthesis can be conceptualized as the convergence of two main fragments: the 6-(bromomethyl)-2,7-dimethylquinazolin-4(3H)-one core and the (2RS)-2-((4-(prop-2-yn-1-ylamino)-2-fluorobenzoyl)amino)-4-(2H-tetrazol-5-yl)butanoic acid side chain.

Synthesis_Pathway cluster_quinazoline Quinazolinone Core Synthesis cluster_sidechain Side Chain Synthesis & Coupling N-acetyl_dimethylanthranilic_acid N-Acetyl-4,5-dimethylanthranilic acid Benzoxazinone (B8607429) 2,6,7-Trimethyl-4H-3,1-benzoxazin-4-one N-acetyl_dimethylanthranilic_acid->Benzoxazinone Acetic anhydride (B1165640), reflux Trimethylquinazolinone 2,6,7-Trimethylquinazolin-4(3H)-one Benzoxazinone->Trimethylquinazolinone Aqueous NH₃ POM-protected_quinazolinone POM-protected Quinazolinone Trimethylquinazolinone->POM-protected_quinazolinone Pivaloyloxymethyl chloride Bromomethyl_quinazolinone 6-(Bromomethyl)-2,7-dimethylquinazolin-4(3H)-one POM-protected_quinazolinone->Bromomethyl_quinazolinone NBS, AIBN Tertiary_amine Tertiary Amine Intermediate Bromomethyl_quinazolinone->Tertiary_amine Condensation with p-aminobenzoate p-aminobenzoate p-Aminobenzoate derivative Active_ester Pentafluorophenyl Active Ester Tertiary_amine->Active_ester 1. TFA 2. Pentafluorophenol (B44920), DCC Coupled_product Protected Plevitrexed Active_ester->Coupled_product Condensation with Tetrazolyl aminoester, HOBt Tetrazolyl_aminoester (2RS)-Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate Rac-Plevitrexed This compound Coupled_product->Rac-Plevitrexed Basic Hydrolysis

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,6,7-Trimethyl-4H-3,1-benzoxazin-4-one

  • Reaction: N-Acetyl-4,5-dimethylanthranilic acid is cyclized using acetic anhydride.

  • Procedure: A mixture of N-acetyl-4,5-dimethylanthranilic acid and acetic anhydride is heated at reflux. The excess acetic anhydride is removed under reduced pressure to yield the benzoxazinone product.

Step 2: Synthesis of 2,6,7-Trimethylquinazolin-4(3H)-one

  • Reaction: The benzoxazinone from the previous step is treated with aqueous ammonia.

  • Procedure: The 2,6,7-trimethyl-4H-3,1-benzoxazin-4-one is suspended in a suitable solvent and treated with an excess of aqueous ammonia. The reaction mixture is stirred until completion, and the product is isolated by filtration.

Step 3: Protection of the Quinazolinone

  • Reaction: The quinazolinone is protected with a pivaloyloxymethyl (POM) group.

  • Procedure: To a solution of 2,6,7-trimethylquinazolin-4(3H)-one in a suitable aprotic solvent, a base (e.g., potassium carbonate) and pivaloyloxymethyl chloride are added. The reaction is stirred at room temperature until the starting material is consumed.

Step 4: Synthesis of 6-(Bromomethyl)-2,7-dimethylquinazolin-4(3H)-one

  • Reaction: The POM-protected quinazolinone undergoes regioselective bromination at the 6-methyl group using N-bromosuccinimide (NBS).

  • Procedure: The protected quinazolinone is dissolved in a non-polar solvent (e.g., carbon tetrachloride), and NBS and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated under reflux with irradiation from a sun lamp to initiate the reaction. The product is then purified by chromatography.

Step 5: Condensation with the Side Chain Precursor

  • Reaction: The 6-(bromomethyl)quinazolinone is condensed with a suitable p-aminobenzoate derivative which already contains the propargyl group and the protected amino acid moiety.

  • Procedure: The bromomethyl derivative and the p-aminobenzoate precursor are dissolved in an aprotic solvent like dimethylformamide (DMF), and a base (e.g., potassium carbonate) is added. The reaction is stirred at room temperature to afford the tertiary amine product.

Step 6: Activation of the Carboxylic Acid

  • Reaction: The tert-butyl ester of the coupled product is cleaved, and the resulting carboxylic acid is activated as a pentafluorophenyl ester.

  • Procedure: The product from the previous step is treated with trifluoroacetic acid (TFA) to remove the tert-butyl protecting group. The resulting carboxylic acid is then reacted with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the active ester.

Step 7: Final Coupling

  • Reaction: The activated ester is coupled with the racemic methyl ester of 2-amino-4-(2H-tetrazol-5-yl)butanoate.

  • Procedure: The pentafluorophenyl ester is reacted with (2RS)-methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) in an aprotic solvent.

Step 8: Deprotection

  • Reaction: The final step involves the basic hydrolysis of the methyl ester and the POM protecting group to yield this compound.

  • Procedure: The coupled product is treated with an aqueous base, such as lithium hydroxide (B78521) or sodium hydroxide, in a mixture of water and a miscible organic solvent (e.g., tetrahydrofuran (B95107) or methanol) to afford the final product, this compound. The product is then purified by appropriate methods, such as crystallization or chromatography.

Quantitative Data

The following table summarizes typical yields for key steps in the synthesis of related quinazoline antifolates, as reported in the literature. Specific yields for the synthesis of this compound may vary depending on the exact conditions and scale of the reaction.

Reaction Step Product Reported Yield (%)
Bromination of protected quinazolinone6-(Bromomethyl)-quinazolinone derivative~70-80%
Condensation with p-aminobenzoateTertiary amine intermediate~60-75%
Final coupling and deprotectionFinal antifolate product~40-60% (over two steps)

Conclusion

The synthesis of this compound is a challenging but well-documented process that has been crucial for the development of this class of thymidylate synthase inhibitors. The detailed understanding of its chemical structure and synthetic pathway is essential for researchers and professionals involved in the discovery and development of novel anticancer agents. The provided methodologies and data serve as a valuable technical resource for the scientific community.

References

Stereoselective Activity of Plevitrexed: A Technical Analysis of the (2S)-Enantiomer as a Potent Thymidylate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as ZD9331 and BGC9331, is a potent, non-polyglutamatable quinazoline (B50416) antifolate inhibitor of thymidylate synthase (TS). As a critical enzyme in the de novo synthesis of pyrimidines, TS is a well-established target for cancer chemotherapy. The chemical structure of Plevitrexed, systematically named (2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid, indicates the presence of a chiral center at the alpha-carbon of the amino acid moiety. This technical guide provides an in-depth analysis of the stereoselective activity of Plevitrexed, focusing on the superior efficacy of the (2S)-enantiomer. While direct comparative studies on the racemic mixture versus individual stereoisomers are not extensively detailed in publicly available literature, the consistent designation of the active compound as the (2S)-isomer across chemical literature and supplier information strongly indicates its primary role in the observed biological activity.

Core Thesis: The Primacy of the (2S)-Stereoisomer

Quantitative Data Summary

The following table summarizes the known quantitative data for the active (2S)-stereoisomer of Plevitrexed.

ParameterValueTarget/Cell LineReference
Kᵢ for Thymidylate Synthase (TS) 0.44 nMIsolated Enzyme[1]
Cellular IC₅₀ Not SpecifiedVarious Cancer Cell Lines-

Note: Specific IC₅₀ values for various cancer cell lines are mentioned in the literature but are not consistently reported in a comparative context with other stereoisomers. The potent Kᵢ value highlights the high affinity of the (2S)-isomer for its target enzyme.

Signaling Pathway and Mechanism of Action

Plevitrexed exerts its cytotoxic effects by inhibiting thymidylate synthase, a key enzyme in the DNA synthesis pathway. This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), one of the four essential precursors for DNA replication. The resulting imbalance in deoxynucleotide pools triggers "thymineless death," a form of apoptosis in rapidly dividing cancer cells.

Plevitrexed_Mechanism_of_Action cluster_0 De Novo Pyrimidine Synthesis cluster_1 Cellular Consequence dUMP dUMP TS Thymidylate Synthase dUMP->TS Substrate dTMP dTMP dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA Apoptosis Apoptosis (Thymineless Death) TS->dTMP Product Plevitrexed (2S)-Plevitrexed Plevitrexed->TS Inhibition

Figure 1: Mechanism of action of (2S)-Plevitrexed.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of Plevitrexed are crucial for reproducible research. Below are generalized methodologies for key experiments.

Stereoselective Synthesis of (2S)-Plevitrexed

The synthesis of enantiomerically pure Plevitrexed typically involves the use of a chiral starting material or a chiral auxiliary to introduce the desired stereochemistry. A common approach involves the coupling of the quinazoline moiety with a chiral amino acid derivative.

Workflow for Stereoselective Synthesis:

Stereoselective_Synthesis_Workflow Start Chiral Precursor ((S)-amino acid derivative) Step2 Coupling Reaction Start->Step2 Step1 Synthesis of Quinazoline Moiety Step1->Step2 Step3 Deprotection and Purification Step2->Step3 End (2S)-Plevitrexed Step3->End

Figure 2: General workflow for the stereoselective synthesis of (2S)-Plevitrexed.
Thymidylate Synthase (TS) Inhibition Assay

The inhibitory activity of Plevitrexed against TS is typically determined using a spectrophotometric assay that measures the conversion of dUMP to dTMP.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human thymidylate synthase is purified. A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), dithiothreitol (B142953) (DTT), and the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate).

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of (2S)-Plevitrexed for a defined period to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, deoxyuridine monophosphate (dUMP).

  • Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a coupled enzyme substrate used to regenerate the tetrahydrofolate cofactor.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to the Morrison equation for tight-binding inhibitors to determine the Kᵢ value.

Cell-Based Proliferation Assay

The cytotoxic effect of Plevitrexed on cancer cells is assessed using a cell proliferation assay, such as the MTT or SRB assay.

Protocol (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a serial dilution of (2S)-Plevitrexed and incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the drug concentration, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.

Conclusion

References

(Rac)-Plevitrexed: A Technical Guide to its Effects on Purine and Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Plevitrexed (also known as ZD9331) is a potent, orally active antifolate agent that has been investigated for its antineoplastic properties. As a quinazoline (B50416) derivative, its mechanism of action is centered on the disruption of nucleotide biosynthesis, a critical pathway for cellular proliferation. This technical guide provides an in-depth analysis of the effects of this compound on both purine (B94841) and pyrimidine (B1678525) synthesis, with a focus on its primary molecular target and a comparative lack of activity on other folate-dependent enzymes. This document includes quantitative data on enzyme inhibition, detailed experimental protocols for relevant assays, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction to this compound

This compound is a racemic mixture of a non-polyglutamatable quinazoline antifolate. Unlike some other antifolates that require intracellular polyglutamylation for retention and full activity, this compound's design allows for potent inhibition in its parent form. It is transported into cells via the reduced folate carrier (RFC) and the alpha-folate receptor (α-FR), the latter being overexpressed in a variety of tumors, offering a degree of tumor selectivity. The primary mechanism of action of this compound is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines.

Effects on Pyrimidine Synthesis

The primary and most significant pharmacological effect of this compound is the potent and specific inhibition of thymidylate synthase (TS).

Mechanism of Action: Inhibition of Thymidylate Synthase

Thymidylate synthase (TS; EC 2.1.1.45) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate (CH₂H₄F) as a methyl donor. This reaction is the sole de novo source of dTMP, an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a building block of DNA. By inhibiting TS, this compound leads to a depletion of the intracellular dTMP and dTTP pools, which in turn inhibits DNA synthesis and repair, ultimately leading to megaloblastic cell death.

Quantitative Data: Inhibition of Thymidylate Synthase

This compound is a highly potent inhibitor of thymidylate synthase. The following table summarizes the key quantitative metrics of its inhibitory activity.

ParameterValueCell Line/Enzyme SourceReference
Ki 0.44 nMNot specified[1]
IC₅₀ 1.4 nMIsolated TS from L1210 cells[1]
Cellular Growth Inhibition IC₅₀ 0.024 µMMurine leukemia L1210 cells[1]
Experimental Protocol: Thymidylate Synthase Inhibition Assay (Tritium Release Assay)

This protocol describes a method for determining the in situ activity of thymidylate synthase in intact cells and its inhibition by this compound. The assay measures the release of tritium (B154650) (³H) from [5-³H]deoxyuridine into the aqueous environment, which is a direct consequence of the TS-catalyzed conversion of dUMP to dTMP.

Materials:

  • Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum

  • This compound

  • [5-³H]deoxyuridine (³H-dUrd)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Activated charcoal

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., L1210) in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 4 hours).

  • Labeling: Add [5-³H]deoxyuridine to each well to a final concentration of 1 µCi/mL and incubate for 1 hour at 37°C.

  • Reaction Termination: Terminate the reaction by adding an equal volume of 10% TCA.

  • Separation of ³H₂O:

    • Centrifuge the cell suspension to pellet the precipitated macromolecules.

    • To the supernatant, add an equal volume of a 5% activated charcoal slurry in water to bind unreacted ³H-dUrd and its phosphorylated derivatives.

    • Vortex and incubate on ice for 30 minutes.

    • Centrifuge to pellet the charcoal.

  • Quantification:

    • Transfer an aliquot of the supernatant (containing ³H₂O) to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of tritium released is proportional to the TS activity. Calculate the percent inhibition for each concentration of this compound relative to the untreated control.

Visualization of Pyrimidine Synthesis Inhibition

Pyrimidine_Synthesis_Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP dTTP dTTP dTMP->dTTP TS->dTMP Methylation DHF DHF TS->DHF Plevitrexed This compound Plevitrexed->TS Inhibition CH2H4F 5,10-CH₂H₄F CH2H4F->TS DNA DNA Synthesis dTTP->DNA

Caption: Inhibition of Thymidylate Synthase by this compound.

Effects on Purine Synthesis

In contrast to its potent inhibition of pyrimidine synthesis, this compound does not have a significant direct inhibitory effect on the key enzymes of the de novo purine synthesis pathway. This distinguishes it from multi-targeted antifolates such as pemetrexed.

Key Enzymes in De Novo Purine Synthesis

The two key folate-dependent enzymes in the de novo purine synthesis pathway are:

  • Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT; EC 2.1.2.2): Catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).

  • Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT; EC 2.1.2.3): Catalyzes the formylation of aminoimidazole carboxamide ribonucleotide (AICAR) to formylaminoimidazole carboxamide ribonucleotide (FAICAR).

Quantitative Data: Inhibition of Purine Synthesis Enzymes

There is a lack of evidence in the published literature to suggest that this compound is a direct inhibitor of GARFT or AICARFT at clinically relevant concentrations.

EnzymeIC₅₀ / KiReference
GARFT Data not available-
AICARFT Data not available-
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay (Adaptable for GARFT/AICARFT)

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay that can be adapted to measure the activity of GARFT or AICARFT. The specific substrates, coupling enzymes, and wavelengths will vary depending on the target enzyme.

Principle: The activity of the target enzyme is coupled to a reaction that produces a change in absorbance at a specific wavelength.

Materials:

  • Purified recombinant human GARFT or AICARFT

  • Substrates for the specific enzyme (e.g., GAR or AICAR, and a folate co-substrate)

  • Coupling enzyme(s) and their substrates (if necessary)

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • This compound

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, substrates (excluding one to start the reaction), and varying concentrations of this compound.

  • Enzyme Addition: Add the purified enzyme (GARFT or AICARFT) to each well.

  • Reaction Initiation: Initiate the reaction by adding the final substrate.

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualization of the Purine Synthesis Pathway

Purine_Synthesis cluster_purine De Novo Purine Synthesis PRPP PRPP GAR GAR PRPP->GAR Multiple Steps GARFT GARFT GAR->GARFT FGAR FGAR AICAR AICAR FGAR->AICAR Multiple Steps AICARFT AICARFT AICAR->AICARFT FAICAR FAICAR IMP IMP FAICAR->IMP GARFT->FGAR AICARFT->FAICAR Plevitrexed This compound Plevitrexed->GARFT No significant inhibition Plevitrexed->AICARFT No significant inhibition

Caption: this compound does not significantly inhibit GARFT or AICARFT.

Cellular Uptake and Effects on Intracellular Nucleotide Pools

The pharmacological activity of this compound is dependent on its transport into the cell and its subsequent impact on the balance of intracellular nucleotides.

Cellular Uptake

This compound enters cells through two primary mechanisms:

  • Reduced Folate Carrier (RFC): A ubiquitously expressed transporter for reduced folates.

  • α-Folate Receptor (α-FR): A high-affinity receptor that is often overexpressed on the surface of various cancer cells.

Impact on Nucleotide Pools

The inhibition of thymidylate synthase by this compound is expected to cause the following changes in intracellular nucleotide concentrations:

  • Decrease in dTMP and dTTP: Due to the direct blockage of their de novo synthesis.

  • Increase in dUMP: As its conversion to dTMP is inhibited, dUMP is expected to accumulate.

  • No Direct Effect on Purine Nucleotides: As this compound does not significantly inhibit GARFT or AICARFT, it is not expected to directly alter the pools of purine nucleotides (e.g., AMP, GMP).

Experimental Protocol: Analysis of Intracellular Nucleotide Pools by HPLC

This protocol outlines a method for the extraction and quantification of intracellular nucleotides from cell cultures treated with this compound.

Materials:

  • Cell culture medium

  • This compound

  • Ice-cold 0.6 M Trichloroacetic acid (TCA)

  • 1,1,2-Trichlorotrifluoroethane/Tri-n-octylamine (3:1, v/v)

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase ion-pairing HPLC column

  • Nucleotide standards (dUMP, dTMP, dTTP, etc.)

Procedure:

  • Cell Culture and Treatment: Culture cells to mid-log phase and treat with this compound for the desired duration.

  • Extraction:

    • Rapidly harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Extract the nucleotides by adding a known volume of ice-cold 0.6 M TCA.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge to pellet the precipitate.

  • Neutralization:

    • Transfer the supernatant to a new tube.

    • Add a volume of 1,1,2-trichlorotrifluoroethane/tri-n-octylamine to neutralize and remove the TCA.

    • Vortex vigorously and centrifuge to separate the phases.

  • HPLC Analysis:

    • Collect the aqueous (upper) phase containing the nucleotides.

    • Inject a known volume onto the HPLC column.

    • Separate the nucleotides using a suitable gradient elution program.

    • Detect the nucleotides by their UV absorbance at 254 nm.

  • Quantification: Identify and quantify the individual nucleotides by comparing their retention times and peak areas to those of known standards.

Visualization of Cellular Uptake and Metabolic Consequences

Cellular_Effects cluster_extracellular Extracellular cluster_cell Intracellular Plevitrexed_out This compound RFC RFC / α-FR Plevitrexed_out->RFC Uptake Plevitrexed_in This compound TS Thymidylate Synthase Plevitrexed_in->TS Inhibition dUMP dUMP ↑ dTMP dTMP ↓ dUMP->TS dTMP->TS dTTP dTTP ↓ dTMP->dTTP DNA DNA Synthesis Inhibition dTTP->DNA RFC->Plevitrexed_in

Caption: Cellular uptake and metabolic consequences of TS inhibition.

Summary and Conclusion

This compound is a highly potent and specific inhibitor of thymidylate synthase, a critical enzyme in the de novo pyrimidine synthesis pathway. Its primary mechanism of action involves the depletion of dTMP and dTTP, leading to the inhibition of DNA synthesis and subsequent cell death. In contrast to multi-targeted antifolates, this compound does not exhibit significant inhibitory activity against the key folate-dependent enzymes of the purine synthesis pathway, GARFT and AICARFT. This specificity makes this compound a valuable tool for studying the effects of targeted pyrimidine synthesis inhibition and a potential therapeutic agent with a distinct pharmacological profile. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other antifolates in a research and drug development setting.

References

The Discovery and Development of Plevitrexed (ZD 9331): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as ZD 9331, is a rationally designed, second-generation, non-polyglutamatable quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1] Thymidylate synthase is a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis.[2] Consequently, TS has long been a key target for cancer chemotherapy.[2] ZD 9331 was developed to overcome the limitations of earlier folate-based TS inhibitors, such as raltitrexed (B1684501) (Tomudex®), particularly the development of resistance due to decreased polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS).[1] This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of ZD 9331.

Rationale for Development and Mechanism of Action

The development of ZD 9331 was driven by the need to create a TS inhibitor with a broader spectrum of activity and a more favorable resistance profile compared to its predecessors.[1] Unlike first-generation inhibitors, ZD 9331 does not require intracellular polyglutamation to be retained within the cell and exert its cytotoxic effects.[1] This is a significant advantage, as downregulation of FPGS is a known mechanism of resistance to polyglutamatable TS inhibitors.[1]

ZD 9331 is transported into tumor cells via the reduced folate carrier (RFC) and the alpha-folate receptor (α-FR), the latter of which is often overexpressed in certain cancers, including ovarian cancer.[1] Once inside the cell, ZD 9331 directly and potently inhibits thymidylate synthase, leading to a depletion of the dTMP pool. This, in turn, disrupts DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. The inhibition of TS leads to an accumulation of 2'-deoxyuridine-5'-monophosphate (dUMP) and a measurable increase in plasma deoxyuridine, which has been used as a pharmacodynamic marker of TS inhibition in clinical trials.[3]

ZD9331_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane cluster_cytoplasm ZD9331_ext ZD 9331 (Plevitrexed) RFC Reduced Folate Carrier (RFC) ZD9331_ext->RFC Uptake aFR Alpha-Folate Receptor (α-FR) ZD9331_ext->aFR Uptake ZD9331_int ZD 9331 RFC->ZD9331_int aFR->ZD9331_int TS Thymidylate Synthase (TS) ZD9331_int->TS Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP Methylation DNA_syn DNA Synthesis & Repair dTMP->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis Disruption leads to

Diagram 1: Mechanism of action of ZD 9331 (Plevitrexed).

Preclinical Development

In Vitro Studies

ZD 9331 demonstrated potent inhibitory activity against TS with a Ki value of 0.44 nM. Preclinical studies in various human tumor cell lines, including ovarian and colon cancer, showed that ZD 9331 could overcome resistance to raltitrexed in cell lines with low expression of FPGS.

In Vivo Studies

In vivo studies in murine lymphoma models (L5178Y) demonstrated that ZD 9331 had curative antitumor activity.[4] These studies also established a relationship between the pharmacokinetic profile of ZD 9331 and its pharmacodynamic effects, showing that antitumor activity was dependent on achieving adequate drug concentrations to deplete tumor dTTP pools for a sufficient duration.[4]

Table 1: Preclinical Pharmacokinetic Parameters of ZD 9331 in a Murine Lymphoma Model [4]

Administration RouteDoseTerminal Elimination Half-life (Plasma)Key Findings
Single i.p. bolus50 mg/kg4-6 hoursRapid elimination from plasma and tissues.
24-h s.c. infusion3 mg/kg~3.5 hoursSlower elimination from the tumor at later time points.

Clinical Development

ZD 9331 has been evaluated in a number of Phase I and Phase II clinical trials across a range of solid tumors, both as a monotherapy and in combination with other chemotherapeutic agents.

Phase I Clinical Trials

Several Phase I studies were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of ZD 9331 administered via different schedules.

Table 2: Summary of Phase I Clinical Trial Results for ZD 9331

Study DesignPatient PopulationDosing RegimenMTDDLTsPharmacokinetic HighlightsEfficacy
30-min i.v. infusion on days 1 and 8 of a 21-day cycle[3]71 patients with refractory solid malignanciesDose escalation from 4.8 mg/m²/day130 mg/m²Thrombocytopenia, neutropenia, diarrhea, rashSlow, dose-dependent, and nonlinear plasma clearance.37% of patients had stable disease.
5-day continuous i.v. infusion every 3 weeks[1]45 patients with refractory solid malignanciesDose escalation from 0.125 mg/m²/day6 mg/m²/dayThrombocytopeniaDose-dependent clearance, predominantly renal.2 partial responses (breast, ovarian), 10 stable disease.
Daily oral administration for 28 days, followed by a 2-week rest[5]55 patients with refractory solid tumorsDose escalation3 mg/dayThrombocytopenia, neutropeniaApparent oral clearance of 11.6 +/- 6.3 mL/min.Not specified in the abstract.
Oral administration once or twice daily for 5, 7, or 10 days every 21 days[6]42 patients with advanced solid tumorsDose escalation from 2.5 to 40 mg20 mg once daily for 5 daysMyelosuppression, skin rashLess than proportional increase in AUC with dose escalation.1 partial response in a patient with gastric cancer.
Experimental Protocols

Phase I Dose-Escalation Study (Intravenous Infusion) [3]

  • Patient Population: Patients with histologically or cytologically confirmed solid malignancies refractory to standard therapies.

  • Study Design: A dose-escalation study where cohorts of patients received escalating doses of ZD 9331.

  • Dosing Regimen: ZD 9331 was administered as a 30-minute intravenous infusion on days 1 and 8 of a 21-day cycle.

  • Pharmacokinetic Analysis: Plasma samples were collected at multiple time points after ZD 9331 administration. Drug concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[6][7]

  • Pharmacodynamic Analysis: Plasma deoxyuridine levels were measured as a surrogate marker for TS inhibition.[3]

  • Toxicity Assessment: Patients were monitored for adverse events, which were graded according to standard toxicity criteria. DLTs were defined based on the severity and duration of these events.

Phase_I_Trial_Workflow Start Patient Recruitment (Refractory Solid Tumors) Dose_Escalation Dose Escalation Cohorts Start->Dose_Escalation Treatment_Cycle Treatment Cycle (e.g., 21 days) - ZD 9331 Infusion (Day 1 & 8) Dose_Escalation->Treatment_Cycle Monitoring Patient Monitoring Treatment_Cycle->Monitoring PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Monitoring->PK_PD_Analysis Toxicity_Assessment Toxicity Assessment (DLTs) Monitoring->Toxicity_Assessment Toxicity_Assessment->Dose_Escalation If MTD not reached MTD_Determination Determine Maximum Tolerated Dose (MTD) Toxicity_Assessment->MTD_Determination If DLTs observed End Recommend Phase II Dose MTD_Determination->End

Diagram 2: Generalized workflow of a Phase I dose-escalation trial for ZD 9331.
Combination Therapies

ZD 9331 has also been evaluated in combination with other cytotoxic agents, such as docetaxel (B913). A Phase I study of ZD 9331 in combination with docetaxel found the regimen to be feasible and well-tolerated, with neutropenia being the principal toxicity.[8] The pharmacokinetic profiles of both drugs were not significantly altered when administered in combination, suggesting a lack of major drug-drug interactions.[8]

Structure-Activity Relationship of Quinazoline (B50416) Antifolates

The development of ZD 9331 is rooted in the extensive structure-activity relationship (SAR) studies of quinazoline antifolates as TS inhibitors. Key structural features that influence the potency and selectivity of these compounds have been identified through molecular docking studies and chemical synthesis of various analogues.[9][10] The quinazoline ring system is a critical scaffold that mimics the pteridine (B1203161) ring of the natural folate substrate, allowing it to bind to the active site of TS.[9] Modifications to the substituents on the quinazoline ring and the glutamate (B1630785) side chain have been extensively explored to optimize TS inhibition, cellular uptake, and to circumvent resistance mechanisms like polyglutamation.[10][11] For instance, the replacement of the glutamate moiety in ZD 9331 was a key design feature to prevent polyglutamation.[1]

Conclusion

Plevitrexed (ZD 9331) represents a significant advancement in the development of thymidylate synthase inhibitors. Its rational design to circumvent the requirement for polyglutamation offered a promising strategy to overcome a key mechanism of resistance to earlier antifolate drugs. Preclinical and clinical studies have demonstrated its potent anti-tumor activity and have well-characterized its pharmacokinetic and toxicity profiles. While it has shown activity in several solid tumors, particularly in platinum-refractory ovarian cancer, its overall clinical development has been met with challenges. Nevertheless, the story of ZD 9331 provides valuable insights into the principles of rational drug design and the complexities of developing targeted cancer therapies. Further research into patient selection biomarkers, such as folate receptor expression, may yet define a specific niche for this class of compounds in oncology.

References

(Rac)-Plevitrexed: A Potent Tool for Interrogating the Folate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Plevitrexed , the racemic form of the potent thymidylate synthase (TS) inhibitor Plevitrexed (also known as ZD9331), serves as a valuable tool compound for researchers investigating the intricacies of the folate pathway and its role in cellular proliferation and cancer biology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in folate pathway research, aimed at scientists in both academic and drug development settings.

Introduction to this compound

This compound is a quinazoline (B50416) antifolate that exhibits potent inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By disrupting this pathway, this compound effectively halts cell division, making it a subject of interest in oncology research. Its cellular uptake is mediated by both the reduced folate carrier (RFC) and the alpha-folate receptor (α-FR), offering multiple avenues for cellular entry and allowing for the study of these transport mechanisms.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the potent inhibition of thymidylate synthase. The compound acts as a competitive inhibitor with respect to the folate co-substrate, 5,10-methylenetetrahydrofolate, binding to the enzyme's active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This leads to a depletion of the cellular dTMP pool, disrupting DNA synthesis and repair, and ultimately inducing apoptosis in rapidly proliferating cells.

cluster_folate Folate Metabolism dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP Rac_Plevitrexed This compound Rac_Plevitrexed->TS Inhibition Folate_Pathway Folate Pathway 5,10-CH2-THF 5,10-Methylene- tetrahydrofolate Folate_Pathway->5,10-CH2-THF DHF Dihydrofolate 5,10-CH2-THF->DHF Methylation

Figure 1: Mechanism of this compound Action.

Cellular Uptake Mechanisms

The efficacy of this compound as a research tool is enhanced by its ability to enter cells through two distinct folate transport systems: the ubiquitously expressed reduced folate carrier (RFC) and the often tumor-overexpressed alpha-folate receptor (α-FR). This dual-uptake mechanism allows for the investigation of antifolate transport in a variety of cellular contexts.

cluster_membrane Cell Membrane RFC Reduced Folate Carrier (RFC) Rac_Plevitrexed_in This compound RFC->Rac_Plevitrexed_in alpha_FR Alpha-Folate Receptor (α-FR) alpha_FR->Rac_Plevitrexed_in Extracellular Extracellular Space Rac_Plevitrexed_out This compound Intracellular Intracellular Space Rac_Plevitrexed_out->RFC Transport Rac_Plevitrexed_out->alpha_FR Binding & Endocytosis

Figure 2: Cellular Uptake of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of Plevitrexed, the active component of the racemic mixture, providing a basis for experimental design.

ParameterTargetValueReference
Ki Thymidylate Synthase0.44 nM[1]
Ki [3H]-Methotrexate Transport Inhibition (L1210 & W1L2 cells)~1 µM[1]
Cell LineAssay TypeIC50Reference
L1210 (murine leukemia)Cell Growth Inhibition1.3 µM[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a research tool.

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of thymidylate synthase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF).

Materials:

  • Recombinant human thymidylate synthase

  • This compound

  • dUMP (deoxyuridine monophosphate)

  • CH2THF (5,10-methylenetetrahydrofolate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM β-mercaptoethanol

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 10 µL of various concentrations of this compound or vehicle control (DMSO in assay buffer), and 10 µL of recombinant human thymidylate synthase.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a 30 µL mixture of dUMP (final concentration, 100 µM) and CH2THF (final concentration, 100 µM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer.

  • Calculate the initial reaction velocity (V0) for each inhibitor concentration.

  • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of this compound by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest (e.g., L1210, HeLa, HCT-15)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-treated and untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of solubilization solution to each well and gently shake the plate to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the drug concentration to determine the IC50 value.

Reduced Folate Carrier (RFC) Binding Assay (Competitive)

This assay determines the binding affinity of this compound to RFC by measuring its ability to compete with a radiolabeled ligand, such as [3H]-methotrexate.

Materials:

  • Cells or membrane preparations expressing RFC

  • This compound

  • [3H]-methotrexate

  • Binding Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Wash Buffer: Ice-cold HBSS

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In microcentrifuge tubes, combine cell membranes (e.g., 50-100 µg of protein), the unlabeled this compound dilutions, and a fixed concentration of [3H]-methotrexate (typically at or below its Kd).

  • Incubate the mixture at 37°C for a predetermined time to reach binding equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus and wash immediately with ice-cold wash buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a saturating concentration of a known RFC ligand (e.g., unlabeled methotrexate).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding versus the logarithm of the this compound concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a powerful and versatile tool for researchers studying the folate pathway. Its potent inhibition of thymidylate synthase and its utilization of multiple cellular uptake mechanisms make it an ideal compound for investigating antifolate resistance, transport kinetics, and the downstream effects of TS inhibition. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in advancing our understanding of folate metabolism and its role in disease.

References

Investigating the Downstream Effects of TS Inhibition by (Rac)-Plevitrexed: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream cellular and molecular effects following the inhibition of thymidylate synthase (TS) by the non-polyglutamatable antifolate, (Rac)-Plevitrexed (also known as ZD9331 and BGC9331). This compound is a potent and specific inhibitor of TS, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] Inhibition of TS leads to the depletion of dTTP pools, resulting in what is termed "thymineless death," a state characterized by DNA damage, cell cycle arrest, and ultimately, apoptosis.[3] This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for assessing the downstream effects, and visualizes the involved cellular pathways.

Mechanism of Action of this compound

This compound is a third-generation quinazoline-based folate analogue designed to overcome certain resistance mechanisms associated with earlier TS inhibitors.[2] Its primary mechanism of action involves the following steps:

  • Cellular Uptake: this compound enters cells primarily through the reduced folate carrier (RFC), a ubiquitously expressed transport system. It is also a substrate for the alpha-folate receptor (α-FR), which is overexpressed in some tumors, including ovarian cancer.[4]

  • TS Inhibition: Once inside the cell, this compound directly and potently binds to the folate binding site of thymidylate synthase, inhibiting its catalytic function. It has a Ki (inhibition constant) for TS of approximately 0.4 nM.[1]

  • Non-Polyglutamatable Nature: Unlike some other antifolates such as raltitrexed (B1684501) and pemetrexed, this compound is not a substrate for folylpolyglutamate synthetase (FPGS).[1] This means it is not retained within the cell through the addition of glutamate (B1630785) residues, a property that may alter its toxicity profile and resistance mechanisms.[2]

  • Induction of "Thymineless Death": The inhibition of TS blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary building block for DNA synthesis. The resulting imbalance in deoxynucleotide (dNTP) pools and the accumulation of dUMP can lead to misincorporation of uracil (B121893) into DNA, triggering DNA damage responses, cell cycle arrest, and apoptosis.[3]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound.

ParameterValueCell Line / ModelReference
TS Inhibition (Ki) ~0.4 nMEnzyme Assay[1]
In Vitro Growth Inhibition (IC50) 7 nMW1L2 (Human Lymphoblastoid)[1]
~5 - 100 nMRange for various human tumor cell lines
In Vivo Efficacy ~3 mg/kgL5178Y murine lymphoma (24-h continuous infusion)[1]
25-50 mg/kgL5178Y murine lymphoma (single i.p. or i.v. injection)[1]

Further detailed quantitative data on the percentage of cells undergoing apoptosis or specific cell cycle phase arrest following this compound treatment in various cell lines were not available in the reviewed literature. Such studies are typically conducted to fully characterize the downstream effects of a cytotoxic agent.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the downstream effects of TS inhibition by this compound.

Thymidylate Synthase (TS) Activity Assay

Purpose: To measure the enzymatic activity of TS in cell lysates and assess the inhibitory potency of this compound.

Methodology: Spectrophotometric Assay

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA) and lyse by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the cytosolic proteins, including TS. Determine the protein concentration using a standard method like the Bradford assay.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), dithiothreitol (B142953) (DTT), EDTA, magnesium chloride, sodium fluoride, and the TS substrate, deoxyuridine monophosphate (dUMP).

    • Add the cell lysate to the reaction mixture.

    • To measure inhibition, pre-incubate the lysate with varying concentrations of this compound before initiating the reaction.

    • Initiate the reaction by adding the cofactor 5,10-methylenetetrahydrofolate (CH2THF).

    • The conversion of dUMP to dTMP is coupled to the oxidation of CH2THF to dihydrofolate (DHF).

  • Data Acquisition:

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of DHF, using a spectrophotometer.

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

    • TS activity is expressed as nmol of DHF formed per minute per mg of protein.

    • For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis

Purpose: To determine the effect of this compound on cell cycle progression and identify any phase-specific arrest.

Methodology: Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment and Harvesting:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for desired time points (e.g., 24, 48, 72 hours).

    • Harvest both adherent and floating cells. Wash the cells with PBS.

  • Cell Fixation and Staining:

    • Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating for at least 30 minutes at 4°C. This permeabilizes the cells.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to prevent staining of double-stranded RNA.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.

    • Gate the cell population to exclude debris and aggregates.

    • Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.

    • Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software (e.g., ModFit LT, FlowJo). A study on a similar TS inhibitor, ZD1694, showed a synchronization of cells at the G1/S interface followed by entry into S phase.[5]

Apoptosis Assay

Purpose: To quantify the induction of apoptosis by this compound.

Methodology: Annexin V/PI Staining and Flow Cytometry

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells.

  • Cell Staining:

    • Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V to the cell suspension. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Add propidium iodide (PI) to the cell suspension just before analysis. PI is a membrane-impermeable dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four cell populations can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (less common).

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to the action of this compound.

Mechanism of this compound Action cluster_0 Extracellular Space cluster_1 Cellular Environment Plevitrexed_ext This compound Plevitrexed_int This compound Plevitrexed_ext->Plevitrexed_int RFC / α-FR Transporters TS Thymidylate Synthase (TS) Plevitrexed_int->TS Inhibition (Ki ~0.4 nM) dTMP dTMP dUMP dUMP dUMP->dTMP TS-catalyzed methylation DNA_Syn DNA Synthesis & Repair dTMP->DNA_Syn dTTP pool Apoptosis Apoptosis DNA_Syn->Apoptosis DNA Damage Replication Stress

Caption: Mechanism of this compound cellular uptake and TS inhibition.

Downstream Signaling of TS Inhibition cluster_DDR DNA Damage Response (DDR) cluster_outcomes Cellular Outcomes TS_Inhibition TS Inhibition by This compound dNTP_Imbalance dNTP Pool Imbalance (↓dTTP, ↑dUMP) TS_Inhibition->dNTP_Imbalance Rep_Stress Replication Stress & Uracil Misincorporation dNTP_Imbalance->Rep_Stress DNA_Damage DNA Damage (Single & Double Strand Breaks) Rep_Stress->DNA_Damage ATR_ATM ATR / ATM Kinases Activation DNA_Damage->ATR_ATM Chk1_Chk2 Chk1 / Chk2 Kinases Phosphorylation ATR_ATM->Chk1_Chk2 p53 p53 Stabilization & Activation ATR_ATM->p53 S_Phase_Arrest S-Phase Cell Cycle Arrest Chk1_Chk2->S_Phase_Arrest CDC25A degradation p21 p21 expression p53->p21 Bax Bax expression p53->Bax Apoptosis_Induction Apoptosis (Caspase Activation) p21->S_Phase_Arrest CDK2 inhibition Bax->Apoptosis_Induction Mitochondrial pathway Experimental Workflow for Cell Cycle & Apoptosis Analysis cluster_CC Cell Cycle Analysis cluster_Apop Apoptosis Analysis Start Seed Cancer Cells Treat Treat with this compound (Various concentrations & time points) Start->Treat Harvest Harvest Adherent & Floating Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Wash Wash with PBS Harvest->Wash Stain_PI Stain with PI & RNase A Fix->Stain_PI FCM_CC Flow Cytometry (DNA Content) Stain_PI->FCM_CC Analyze_CC Quantify G0/G1, S, G2/M Phases FCM_CC->Analyze_CC Stain_Annexin Stain with Annexin V-FITC & PI Wash->Stain_Annexin FCM_Apop Flow Cytometry (Fluorescence) Stain_Annexin->FCM_Apop Analyze_Apop Quantify Viable, Early & Late Apoptotic Cells FCM_Apop->Analyze_Apop

References

Methodological & Application

Application Note: Quantification of (Rac)-Plevitrexed in Human Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (Rac)-Plevitrexed in human plasma. Plevitrexed is a potent thymidylate synthase (TS) inhibitor investigated for its potential in cancer therapy.[1][2][3] This method is crucial for pharmacokinetic and toxicokinetic studies in drug development. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and method validation.

Introduction

This compound is the racemic mixture of Plevitrexed, an antifolate agent that targets thymidylate synthase, a critical enzyme in the DNA synthesis pathway.[1][2][3] Accurate quantification of this compound in biological matrices like plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This HPLC method provides a robust platform for researchers and drug development professionals to perform such bioanalytical studies. The methodology is based on established principles for the analysis of similar antifolate drugs, such as Pemetrexed.[4][5][6][7]

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[8][9] The separated analytes are then quantified using an HPLC system with UV detection. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, allowing for the efficient resolution of the analyte of interest from endogenous plasma components.

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Raltitrexed (or a structurally similar compound, to be validated)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • Ammonium acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 0.22 µm syringe filters

Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Centrifuge

  • Vortex mixer

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 acetonitrile/water to create a series of working standards for the calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) and QC samples (e.g., Low: 30 ng/mL, Medium: 300 ng/mL, High: 800 ng/mL).

Plasma Sample Preparation Protocol
  • Thaw plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or QC sample.

  • Add 50 µL of the internal standard working solution (e.g., 1 µg/mL Raltitrexed in 50:50 acetonitrile/water).

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following are recommended starting conditions and may require optimization:

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM Ammonium acetate (pH 5.5, adjusted with formic acid) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 225 nm
Run Time Approximately 15 minutes

Method Validation

The developed method should be validated according to relevant regulatory guidelines (e.g., FDA, ICH). Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Accuracy (Intra- and Inter-day) Percent deviation from nominal concentration within ±15% (±20% for LLOQ)
Recovery Consistent, precise, and reproducible
Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Stability (Freeze-thaw, short-term, long-term, post-preparative) Analyte concentration within ±15% of initial concentration

Data Presentation

Table 1: Proposed Calibration Curve and Linearity Data
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10To be determined experimentally
25To be determined experimentally
50To be determined experimentally
100To be determined experimentally
250To be determined experimentally
500To be determined experimentally
1000To be determined experimentally
Correlation Coefficient (r²) ≥ 0.995
Table 2: Proposed Precision and Accuracy Data
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ10≤ 2080-120≤ 2080-120
Low30≤ 1585-115≤ 1585-115
Medium300≤ 1585-115≤ 1585-115
High800≤ 1585-115≤ 1585-115

Visualizations

experimental_workflow start Plasma Sample Receipt spike_is Spike with Internal Standard start->spike_is protein_precipitation Protein Precipitation (Acetonitrile) spike_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end Report Generation data_processing->end

Caption: Plasma Sample Preparation and Analysis Workflow.

signaling_pathway plevitrexed This compound ts Thymidylate Synthase (TS) plevitrexed->ts Inhibition dTMP dTMP ts->dTMP dUMP dUMP dUMP->dTMP TS-catalyzed conversion dna_synthesis DNA Synthesis dTMP->dna_synthesis cell_cycle_arrest Cell Cycle Arrest & Apoptosis dna_synthesis->cell_cycle_arrest Inhibition leads to

Caption: Mechanism of Action of Plevitrexed.

Conclusion

The described RP-HPLC method provides a framework for the reliable quantification of this compound in human plasma. The protocol, including sample preparation and chromatographic conditions, serves as a robust starting point for method development and validation in a research or drug development setting. Adherence to rigorous validation procedures will ensure the generation of high-quality data for pharmacokinetic and other bioanalytical studies.

References

Application Notes and Protocols for Determining (Rac)-Plevitrexed IC50 Values Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Plevitrexed, the racemic mixture of Plevitrexed (also known as ZD9331 or BGC9331), is a potent, second-generation quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1][2] Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By inhibiting TS, this compound disrupts the synthesis of thymidine, leading to an imbalance of deoxynucleotide pools, inhibition of DNA synthesis, and subsequent induction of apoptosis in rapidly proliferating cancer cells.[1][2]

Unlike first-generation antifolates, Plevitrexed does not require polyglutamylation for its cellular activity and retention, which may offer advantages in overcoming certain mechanisms of drug resistance.[1] It is transported into cells primarily via the reduced folate carrier (RFC).[1]

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a colorimetric cell viability assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay provides a quantitative measure of the cytotoxic potential of this compound and is a fundamental tool for preclinical drug evaluation.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by targeting thymidylate synthase. The inhibition of this enzyme leads to a cascade of downstream events culminating in programmed cell death.

plevitrexed_pathway cluster_cell Cancer Cell plevitrexed This compound rfc Reduced Folate Carrier (RFC) plevitrexed->rfc ts Thymidylate Synthase (TS) rfc->ts Inhibition dUMP dUMP dUMP->ts dTMP dTMP dTTP dTTP dTMP->dTTP dna_synthesis DNA Synthesis & Repair dTTP->dna_synthesis s_phase_arrest S-Phase Arrest dna_synthesis->s_phase_arrest apoptosis Apoptosis s_phase_arrest->apoptosis ts->dTMP

Caption: Signaling pathway of this compound.

Data Presentation: this compound IC50 Values

The cytotoxic activity of this compound has been evaluated across a range of human cancer cell lines. The IC50 values are dependent on the cell line and experimental conditions.

Cell LineCancer TypeIC50 (nM)Reference
W1L2Human Lymphoblastoid7[1][3]
Various Human Tumor Cell LinesMixed~5 - 100[2]

Experimental Protocol: Determination of this compound IC50 using MTT Assay

This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.

Materials and Reagents
  • This compound

  • Selected cancer cell line (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Dimethyl Sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

experimental_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 drug_treatment Treat cells with serial dilutions of this compound incubation1->drug_treatment incubation2 Incubate for 72h drug_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h (formazan formation) mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % viability and determine IC50 absorbance_reading->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Dosing and Administration of (Rac)-Plevitrexed in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of (Rac)-Plevitrexed (also known as ZD9331), a potent, non-polyglutamatable thymidylate synthase (TS) inhibitor, in mouse xenograft models. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing their own in vivo efficacy studies.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. By blocking this pathway, this compound leads to the depletion of dTTP, which in turn inhibits DNA replication and triggers cell death in rapidly dividing cancer cells.

plevitrexed_mechanism cluster_nucleotide Nucleotide Synthesis cluster_dna DNA Synthesis dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA DNA dTTP->DNA Plevitrexed This compound Plevitrexed->TS Inhibition TS->dTMP

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing schedules and outcomes for Plevitrexed (ZD9331) in mouse tumor models.

Table 1: In Vivo Dosing and Efficacy of Plevitrexed in a Murine Lymphoma Model

Mouse ModelTumor Cell LineAdministration RouteDosing ScheduleOutcome
DBA/2 miceL5178Y TK-/- (i.m.)Intraperitoneal (i.p.) or Intravenous (i.v.) Bolus25-50 mg/kg (single dose)Curative
DBA/2 miceL5178Y TK-/- (i.m.)Subcutaneous (s.c.) Continuous Infusion3 mg/kg (over 24 hours)Curative

Table 2: In Vivo Dosing and Efficacy of Plevitrexed in a Solid Tumor Model

Mouse ModelTumor Cell LineAdministration RouteDosing ScheduleOutcome
Nude miceL5178Y TK+/-Continuous Infusion25-50 mg/kg/day (for 7 days)Tumor growth delay of >5 days; some cures

Experimental Protocols

The following are detailed protocols for the establishment of a subcutaneous xenograft model and the subsequent administration of this compound.

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous human colorectal cancer xenograft model using the SW620 cell line.

Materials:

  • SW620 human colorectal adenocarcinoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional)

  • 6-8 week old female athymic nude mice

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

  • Animal housing under sterile conditions

Procedure:

  • Cell Culture: Culture SW620 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add trypsin-EDTA to detach the cells and incubate at 37°C for 2-5 minutes.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Cell Implantation:

    • Adjust the cell concentration to 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel® to enhance tumor take rate and growth.

    • Anesthetize the mice and subcutaneously inject the cell suspension into the right flank.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for general health and tumor appearance.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

xenograft_workflow cluster_cell_prep Cell Preparation cluster_animal_procedure Animal Procedure Culture Culture SW620 cells Harvest Harvest and count cells Culture->Harvest Resuspend Resuspend in PBS/Matrigel Harvest->Resuspend Inject Subcutaneous injection in nude mice Resuspend->Inject Monitor Monitor tumor growth Inject->Monitor Treat Initiate treatment Monitor->Treat

Caption: Workflow for xenograft establishment.

Protocol 2: Formulation and Administration of this compound

This protocol provides instructions for preparing and administering this compound for in vivo studies.

Materials:

  • This compound (ZD9331) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Appropriate administration equipment (e.g., sterile syringes, needles, infusion pumps)

Formulation for Intraperitoneal/Intravenous Injection (Example):

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For the working solution, dilute the stock solution in a vehicle suitable for injection. A common vehicle can be prepared as follows:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Ensure the final concentration of DMSO is kept low to minimize toxicity.

  • Sterile filter the final formulation before administration.

Administration Procedures:

  • Intraperitoneal (i.p.) Bolus Injection:

    • Calculate the required dose for each mouse based on its body weight (e.g., 25-50 mg/kg).

    • Draw the calculated volume of the drug formulation into a sterile syringe.

    • Gently restrain the mouse and inject the solution into the peritoneal cavity.

  • Intravenous (i.v.) Bolus Injection:

    • Calculate the required dose for each mouse.

    • Administer the drug formulation via the tail vein. This requires proper training and technique to ensure accurate delivery.

  • Subcutaneous (s.c.) Continuous Infusion:

    • This method requires the use of an osmotic minipump.

    • Calculate the total dose to be delivered over the desired period (e.g., 3 mg/kg over 24 hours).

    • Prepare the drug formulation at a concentration suitable for the pump's flow rate and reservoir volume.

    • Surgically implant the filled osmotic minipump subcutaneously in the mouse.

Important Considerations:

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Toxicity Monitoring: Monitor the mice for signs of toxicity, such as weight loss, changes in behavior, or signs of distress. The known dose-limiting toxicities for Plevitrexed are myelosuppression and gastrointestinal toxicity.

  • Control Groups: Always include appropriate control groups in your study design, such as a vehicle control group.

  • Data Analysis: Analyze tumor growth data using appropriate statistical methods to determine the efficacy of the treatment.

These application notes and protocols are intended to serve as a starting point for researchers working with this compound in mouse xenograft models. The specific details of the experimental design may need to be optimized for different tumor models and research questions.

Unlocking New Therapeutic Avenues: Click Chemistry Applications of (Rac)-Plevitrexed's Alkyne Group

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(Rac)-Plevitrexed, a potent thymidylate synthase inhibitor, possesses a terminal alkyne group, rendering it an ideal candidate for "click chemistry" applications.[1] This versatile chemical handle opens up a myriad of opportunities for the development of novel anti-cancer agents, targeted drug delivery systems, and advanced research tools. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allows for the efficient and specific formation of a stable triazole linkage between this compound and a wide array of azide-functionalized molecules under mild, biocompatible conditions.[2][3][4][5] These reactions are characterized by high yields, stereospecificity, and the generation of minimal byproducts, making them exceptionally suitable for pharmaceutical and biological applications.[5][6]

This document provides detailed application notes and experimental protocols for leveraging the alkyne group of this compound in various research and drug development contexts.

Application: Synthesis of Targeted Plevitrexed-Antibody Conjugates for Enhanced Tumor Specificity

Objective: To enhance the therapeutic index of Plevitrexed by conjugating it to a tumor-targeting monoclonal antibody (mAb). This approach aims to deliver the cytotoxic payload specifically to cancer cells expressing the target antigen, thereby minimizing off-target toxicity.

Workflow Overview:

cluster_0 Antibody Functionalization cluster_1 Click Chemistry Conjugation cluster_2 Purification & Analysis mAb Monoclonal Antibody (mAb) Azide-mAb Azide-functionalized mAb mAb->Azide-mAb Amine coupling Azide-NHS_ester Azide-NHS ester Azide-NHS_ester->Azide-mAb ADC Plevitrexed-Antibody Drug Conjugate (ADC) Azide-mAb->ADC CuAAC Click Reaction (CuSO4, Ascorbate (B8700270), THPTA) Rac-Plevitrexed-Alkyne This compound (Alkyne) Rac-Plevitrexed-Alkyne->ADC Purification Purification (SEC) ADC->Purification Analysis Characterization (DAR, Purity) Purification->Analysis

Caption: Workflow for the synthesis of a Plevitrexed-antibody drug conjugate (ADC).

Experimental Protocol: CuAAC-mediated Conjugation of this compound to an Azide-Functionalized Antibody

Materials:

  • This compound

  • Azide-functionalized monoclonal antibody (prepared separately)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.[7][8]

    • Prepare a 200 mM stock solution of THPTA in water.[7][8]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.[7][8]

  • Copper(I)-Ligand Complex Formation:

    • In a microcentrifuge tube, combine the 100 mM CuSO₄ solution and the 200 mM THPTA ligand solution in a 1:2 molar ratio.[7][8]

    • Allow the mixture to stand at room temperature for 5 minutes to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • In a reaction tube, dissolve the azide-functionalized antibody in PBS to a final concentration of 5 mg/mL.

    • Add the this compound stock solution to the antibody solution. A molar ratio of 5-10 equivalents of Plevitrexed per antibody is a good starting point for optimization.

    • Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture. A final concentration of 25 equivalents of the complex relative to the azide (B81097) is recommended.[8]

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (40 equivalents relative to the azide).[8]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification and Characterization:

    • Purify the resulting Plevitrexed-ADC using a pre-equilibrated SEC column to remove unreacted drug, catalyst, and ligand.

    • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

Quantitative Data Summary:

ParameterTarget ValueMethod
Drug-to-Antibody Ratio (DAR)3.5 - 4.5UV-Vis Spectroscopy / Mass Spectrometry
Purity> 95%Size-Exclusion Chromatography (SEC)
Monomer Content> 98%Size-Exclusion Chromatography (SEC)
Reaction Yield> 80%Protein Quantification

Application: Development of Plevitrexed-Based Fluorescent Probes for Cellular Imaging

Objective: To synthesize a fluorescently labeled Plevitrexed probe to visualize its cellular uptake, subcellular localization, and interaction with its target, thymidylate synthase, within living cells.

Signaling Pathway Visualization:

Plevitrexed_Probe Plevitrexed-Fluorophore Probe Cell_Membrane Cell Membrane Plevitrexed_Probe->Cell_Membrane Cellular Uptake Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus TS Thymidylate Synthase (TS) Nucleus->TS Binding dUMP dUMP dTMP dTMP TS->dTMP Inhibition dUMP->dTMP TS-catalyzed conversion DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

Caption: Cellular pathway of Plevitrexed and its fluorescent probe.

Experimental Protocol: Synthesis of a Plevitrexed-Fluorescent Probe via CuAAC

Materials:

  • This compound

  • Azide-functionalized fluorophore (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • DMF/Water solvent system

  • Reverse-phase HPLC for purification

Protocol:

  • Reagent Preparation:

    • Dissolve this compound and the azide-functionalized fluorophore in a 1:1.2 molar ratio in a DMF/water (4:1) mixture.

    • Prepare stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (1 M in water, freshly prepared), and TBTA (50 mM in DMSO).

  • Click Reaction:

    • To the solution of Plevitrexed and the fluorophore, add the TBTA stock solution (0.1 equivalents).

    • Add the CuSO₄ stock solution (0.1 equivalents).

    • Initiate the reaction by adding the sodium ascorbate stock solution (1.0 equivalent).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with water and purify the fluorescent probe by reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain the pure Plevitrexed-fluorophore conjugate.

Quantitative Data Summary:

ParameterExpected ValueMethod
Reaction Yield> 90%HPLC Analysis
Purity> 98%HPLC Analysis
Excitation Maximum (λex)Dependent on FluorophoreSpectrofluorometry
Emission Maximum (λem)Dependent on FluorophoreSpectrofluorometry

Application: Immobilization of Plevitrexed on a Solid Support for Target Identification and Affinity Chromatography

Objective: To immobilize this compound onto a solid support (e.g., agarose (B213101) beads) to create an affinity matrix for identifying and isolating its binding partners, primarily thymidylate synthase, from cell lysates.

Experimental Workflow Diagram:

Azide_Beads Azide-functionalized Agarose Beads Plevitrexed_Beads Plevitrexed-immobilized Beads Azide_Beads->Plevitrexed_Beads CuAAC Click Reaction Plevitrexed This compound (Alkyne) Plevitrexed->Plevitrexed_Beads Incubation Incubation & Washing Plevitrexed_Beads->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Elution Elution Incubation->Elution Analysis Protein Analysis (SDS-PAGE, MS) Elution->Analysis

Caption: Workflow for Plevitrexed affinity chromatography.

Experimental Protocol: Immobilization of this compound on Azide-Agarose Beads

Materials:

  • This compound

  • Azide-activated agarose beads

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., EDTA)

Protocol:

  • Bead Preparation:

    • Wash the azide-activated agarose beads with the reaction buffer to remove any preservatives.

  • Immobilization Reaction:

    • Suspend the washed beads in the reaction buffer containing this compound (e.g., 1-5 mM).

    • Add CuSO₄ (final concentration 1 mM) and freshly prepared sodium ascorbate (final concentration 5 mM).

    • Incubate the mixture at room temperature with gentle shaking for 12-24 hours.

  • Washing and Blocking:

    • After incubation, wash the beads extensively with the reaction buffer to remove unreacted Plevitrexed and catalyst.

    • Wash with a quenching solution (e.g., 10 mM EDTA in PBS) to remove any residual copper ions.

    • Wash again with the reaction buffer.

    • Block any remaining active sites by incubating the beads with a suitable blocking agent (e.g., ethanolamine).

Quantitative Data Summary:

ParameterTarget ValueMethod
Ligand Density2-10 µmol/mL of beadsQuantification of unreacted Plevitrexed in supernatant
Binding CapacityDependent on target proteinProtein assay of bound protein

The presence of a terminal alkyne group on this compound provides a powerful platform for the application of click chemistry. The protocols outlined above demonstrate the potential to generate novel antibody-drug conjugates, fluorescent probes for cellular imaging, and affinity matrices for target identification. These applications can significantly contribute to the preclinical and clinical development of Plevitrexed and other alkyne-modified therapeutic agents, ultimately leading to more effective and targeted cancer therapies. The versatility of click chemistry ensures that the potential applications of this compound's alkyne group are vast and open to further innovative exploration.[2][6][9][]

References

Application Notes and Protocols for Investigating (Rac)-Plevitrexed Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Plevitrexed is a racemic mixture containing the active thymidylate synthase (TS) inhibitor, Plevitrexed (B62765).[1] Plevitrexed is an orally active, potent antifolate that demonstrates antineoplastic activity by inhibiting TS, a crucial enzyme in the de novo synthesis of pyrimidines and therefore DNA.[2][3] It enters the cell through the reduced folate carrier (RFC) and the α-folate receptor.[2][4] Unlike many other antifolates, Plevitrexed is not subject to polyglutamylation, a process that can impact intracellular retention and activity.[4]

The emergence of drug resistance is a significant challenge in cancer therapy. For antifolates, resistance can arise from several mechanisms, including reduced drug influx, increased drug efflux, alterations in the target enzyme, or changes in folate metabolism.[5][6][7] Understanding the specific mechanisms by which cancer cells develop resistance to this compound is critical for the development of strategies to overcome this resistance and for the design of next-generation antifolates.

These application notes provide a detailed experimental framework for researchers to investigate the mechanisms of acquired resistance to this compound in cancer cell lines. The protocols outlined below describe the generation of resistant cell lines and the subsequent molecular and cellular analyses to elucidate the underlying resistance mechanisms.

Experimental Design Overview

The overall experimental design is a multi-step process that begins with the generation of this compound resistant cell lines from a sensitive parental line. Once resistance is established and characterized, a series of investigations are performed to pinpoint the molecular basis of this resistance.

Generation and Characterization of Resistant Cell Lines

The initial and most critical step is the development of a cell line model of acquired resistance. This is typically achieved by continuous exposure of a sensitive cancer cell line to gradually increasing concentrations of this compound.[8] The resulting resistant population is then characterized to confirm the degree of resistance and to ensure the stability of the resistant phenotype.

Investigation of Potential Resistance Mechanisms

Once a resistant cell line is established, a systematic investigation into the potential mechanisms of resistance is undertaken. Based on the known mechanisms of antifolate resistance, the key areas of investigation for this compound resistance are:

  • Altered Drug Transport:

    • Decreased Influx: Investigating changes in the expression and function of the primary drug importers, the reduced folate carrier (RFC) and the α-folate receptor.

    • Increased Efflux: Examining the expression and activity of ATP-binding cassette (ABC) transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), which are known to efflux antifolates.[7][9]

  • Target Enzyme Alterations:

    • Thymidylate Synthase (TS) Overexpression: Determining if the resistant cells have increased levels of the target enzyme, TS.

    • TS Gene Mutations: Sequencing the TYMS gene (which encodes for TS) to identify mutations that may reduce the binding affinity of Plevitrexed.

  • Changes in Downstream Pathways:

    • Exploring alterations in signaling pathways that may compensate for the inhibition of thymidylate synthesis or promote cell survival.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

Objective: To develop cancer cell lines with acquired resistance to this compound through continuous drug exposure.

Materials:

  • Parental cancer cell line of interest (e.g., a human colon or gastric cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell counting solution (e.g., trypan blue)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Plate the parental cells at an appropriate density in 96-well plates.

    • The following day, treat the cells with a range of this compound concentrations.

    • After 72-96 hours, assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

  • Initiate continuous drug exposure:

    • Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC50.

    • Monitor the cells for signs of cell death. Initially, a large proportion of the cells will die.

    • Continue to culture the surviving cells, changing the medium with fresh drug every 2-3 days.

  • Gradually increase the drug concentration:

    • Once the cells have recovered and are growing steadily at the initial concentration, subculture them and increase the concentration of this compound in the medium (e.g., by 1.5 to 2-fold).

    • Repeat this process of gradual dose escalation over several months.

  • Isolate and expand resistant clones:

    • After several months of continuous exposure, the cells should be able to proliferate in a significantly higher concentration of this compound compared to the initial IC50.

    • Isolate single-cell clones from the resistant population by limiting dilution or by using cloning cylinders.

    • Expand these clones to establish stable resistant cell lines.

  • Characterize the resistant phenotype:

    • Determine the IC50 of the resistant cell lines and compare it to the parental line. A significant increase in IC50 (typically >10-fold) confirms the resistant phenotype.[8]

    • Assess the stability of the resistance by culturing the resistant cells in drug-free medium for several passages and then re-determining the IC50.

Protocol 2: Analysis of Drug Transporter Expression

Objective: To determine if resistance is associated with altered expression of drug influx or efflux transporters.

Materials:

  • Parental and resistant cell lines

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • qPCR master mix and primers for SLC19A1 (RFC), FOLR1 (α-folate receptor), ABCC1 (MRP1), ABCC2 (MRP2), and ABCG2 (BCRP), and a housekeeping gene (e.g., GAPDH or ACTB).

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibodies for RFC, α-folate receptor, MRP1, MRP2, BCRP, and a loading control (e.g., β-actin or GAPDH)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescence substrate

A. Gene Expression Analysis (qPCR):

  • RNA Extraction: Extract total RNA from parental and resistant cells using TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers for the target transporter genes and a housekeeping gene.

  • Data Analysis: Calculate the relative gene expression in the resistant cells compared to the parental cells using the ΔΔCt method.

B. Protein Expression Analysis (Western Blotting):

  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the transporter proteins and a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between the parental and resistant cells.

Protocol 3: Analysis of Thymidylate Synthase (TS)

Objective: To investigate whether resistance is due to overexpression or mutation of the target enzyme, TS.

Materials:

  • Parental and resistant cell lines

  • Materials for qPCR and Western blotting as described in Protocol 2, with primers and antibodies for TYMS (TS).

  • Genomic DNA extraction kit

  • Primers for amplifying the coding region of the TYMS gene

  • DNA sequencing reagents and access to a sequencer

  • TS enzyme activity assay kit

A. TS Expression Analysis:

  • Perform qPCR and Western blotting as described in Protocol 2 to compare the mRNA and protein levels of TS in parental and resistant cells.

B. TS Gene Sequencing:

  • Genomic DNA Extraction: Extract genomic DNA from parental and resistant cells.

  • PCR Amplification: Amplify the coding exons of the TYMS gene using PCR.

  • DNA Sequencing: Sequence the PCR products to identify any mutations in the TYMS gene of the resistant cells.

  • Sequence Analysis: Compare the sequences from the resistant and parental cells to the reference sequence to identify any amino acid changes.

C. TS Enzyme Activity Assay:

  • Prepare Cell Lysates: Prepare fresh cell lysates from parental and resistant cells.

  • Enzyme Activity Measurement: Measure the TS enzyme activity in the lysates using a commercially available kit, which typically measures the conversion of dUMP to dTMP.

  • Data Analysis: Compare the TS activity in the resistant cells to that in the parental cells, normalizing to the total protein concentration.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound in Parental and Resistant Cell Lines

Cell LineIC50 (nM) ± SDResistance Index (RI)
Parental1.0
Resistant Clone 1
Resistant Clone 2
Resistant Clone 3

Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)

Table 2: Relative mRNA Expression of Key Genes in Resistant Cells

GeneFold Change in Resistant Clone 1 (vs. Parental) ± SDFold Change in Resistant Clone 2 (vs. Parental) ± SDFold Change in Resistant Clone 3 (vs. Parental) ± SD
SLC19A1 (RFC)
FOLR1 (FRα)
ABCC1 (MRP1)
ABCC2 (MRP2)
ABCG2 (BCRP)
TYMS (TS)

Table 3: Relative Protein Expression of Key Proteins in Resistant Cells

ProteinFold Change in Resistant Clone 1 (vs. Parental) ± SDFold Change in Resistant Clone 2 (vs. Parental) ± SDFold Change in Resistant Clone 3 (vs. Parental) ± SD
RFC
FRα
MRP1
MRP2
BCRP
TS

Table 4: Thymidylate Synthase (TS) Enzyme Activity

Cell LineTS Activity (pmol/min/mg protein) ± SDFold Change (vs. Parental)
Parental1.0
Resistant Clone 1
Resistant Clone 2
Resistant Clone 3

Visualizations

Experimental_Workflow A Parental Cancer Cell Line B Determine Initial IC50 of this compound A->B C Continuous Exposure to Increasing Concentrations of This compound B->C D Generation of Resistant Cell Population C->D E Isolation of Resistant Clones D->E F Characterization of Resistant Phenotype (IC50 Determination) E->F G Molecular and Cellular Analysis of Resistant Clones F->G H Drug Transporter Analysis (qPCR, Western Blot) G->H Transport I Thymidylate Synthase Analysis (qPCR, Western Blot, Sequencing, Activity Assay) G->I Target J Identification of Resistance Mechanisms H->J I->J

Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.

Plevitrexed_MoA_and_Resistance cluster_Cell Cancer Cell cluster_Resistance Potential Resistance Mechanisms RFC RFC / FRα Plev_in This compound TS Thymidylate Synthase (TS) Plev_in->TS Inhibition Efflux ABC Transporters (MRP, BCRP) Plev_in->Efflux dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Plev_out This compound Efflux->Plev_out Efflux R1 Decreased RFC/FRα Expression/Function R1->RFC Downregulation R2 Increased ABC Transporter Expression/Function R2->Efflux Upregulation R3 TS Overexpression R3->TS Upregulation R4 TS Gene Mutation R4->TS Altered Binding Plev_ext This compound (extracellular) Plev_ext->RFC Uptake

References

Application Notes and Protocols for the Characterization of (Rac)-Plevitrexed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as ZD9331 or BGC9331, is a potent thymidylate synthase inhibitor that has been investigated for its anticancer properties.[1][2] As a chiral molecule, it exists as a racemic mixture of two enantiomers, ((+)-Plevitrexed and (-)-Plevitrexed). The characterization of (Rac)-Plevitrexed is crucial for drug development, ensuring its quality, purity, and stability. These application notes provide detailed protocols for the analytical characterization of this compound, including its separation into individual enantiomers.

Given the limited availability of specific analytical methods for this compound in publicly accessible literature, the following protocols are largely based on established and validated methods for Pemetrexed, a structurally similar antifolate drug. Researchers should consider these protocols as a starting point and perform appropriate method validation and optimization for this compound.

Physicochemical Properties

A summary of the known physicochemical properties of Plevitrexed is provided below.

PropertyValueSource
Molecular FormulaC₂₆H₂₅FN₈O₄MedChemExpress
Molecular Weight532.53 g/mol MedChemExpress
AppearanceOff-white to light yellow solidMedChemExpress
Ki (Thymidylate Synthase)0.44 nMMedChemExpress

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for the separation of its enantiomers.

Reversed-Phase HPLC for Purity Determination (Method adapted from Pemetrexed analysis)

This method is suitable for determining the chemical purity of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A starting point could be a 70:30 (v/v) mixture of 20 mM phosphate buffer (pH 6.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at a wavelength of approximately 227 nm or 274 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of the mobile phase) to a final concentration of approximately 0.1 mg/mL.

Expected Results:

A single major peak corresponding to the co-eluting enantiomers of Plevitrexed should be observed. The purity can be calculated based on the area of the main peak relative to the total area of all observed peaks.

Workflow for RP-HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve this compound Dissolve this compound in Mobile Phase Inject Sample Inject Sample onto C18 Column Dissolve this compound->Inject Sample 0.1 mg/mL Isocratic Elution Isocratic Elution with Aqueous/Organic Mobile Phase Inject Sample->Isocratic Elution UV Detection UV Detection (227 nm / 274 nm) Isocratic Elution->UV Detection Integrate Peaks Integrate Peak Areas UV Detection->Integrate Peaks Calculate Purity Calculate Purity (%) Integrate Peaks->Calculate Purity

Caption: Workflow for the determination of this compound purity by RP-HPLC.

Chiral HPLC for Enantiomeric Separation (Method adapted from Pemetrexed analysis)

The separation of the two enantiomers of Plevitrexed is critical to understanding their individual pharmacological activities. Chiral HPLC is the most common technique for this purpose.[3][4][5][6]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column. Based on methods for similar compounds, a polysaccharide-based chiral selector such as amylose (B160209) or cellulose (B213188) derivatives is recommended (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., ethanol, isopropanol, or a mixture thereof). A typical starting mobile phase could be a mixture of n-Hexane:Ethanol:Isopropyl alcohol:Trifluoroacetic acid (TFA) in a ratio of 250:650:100:1 (v/v/v/v).[3] The addition of a small amount of an acidic or basic modifier (like TFA or diethylamine) can improve peak shape and resolution.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.[3]

  • Detection: UV absorbance at 240 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

Expected Results:

Two well-resolved peaks corresponding to the two enantiomers of Plevitrexed should be observed. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Quantitative Data for Chiral Separation of a Related Compound (Pemetrexed)

The following table summarizes typical results for the chiral separation of Pemetrexed, which can be used as a reference for method development for Plevitrexed.

ParameterValue
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Ethanol:IPA:TFA (250:650:100:1)
Flow Rate0.8 mL/min
Temperature35 °C
Detection240 nm
Run Time30 min

Data adapted from a method for Pemetrexed and should be optimized for Plevitrexed.[3]

Workflow for Chiral HPLC Separation

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Dissolve Racemate Dissolve this compound in Mobile Phase Inject Sample Inject Sample onto Chiral Column Dissolve Racemate->Inject Sample 0.5 mg/mL Elution Elution with Non-polar/Polar Mobile Phase Inject Sample->Elution UV Detection UV Detection (240 nm) Elution->UV Detection Resolve Peaks Resolve Enantiomer Peaks UV Detection->Resolve Peaks Calculate EE Calculate Enantiomeric Excess (e.e. %) Resolve Peaks->Calculate EE

Caption: Workflow for the enantiomeric separation of this compound by chiral HPLC.

Spectroscopic Analysis

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and quantification of this compound.

Experimental Protocol (LC-MS/MS, adapted from Pemetrexed):

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 0.3 mL/min.

  • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

  • Expected [M+H]⁺: m/z 533.20.

Quantitative Data for a Related Compound (Pemetrexed) by LC-MS/MS

ParameterValue
Precursor Ion (m/z)428.1
Product Ion (m/z)281.1
Collision EnergyOptimized for the specific instrument
Linearity Range1 - 1000 ng/mL
LLOQ1 ng/mL

Data is for Pemetrexed and will need to be determined for Plevitrexed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for this class of compounds.

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the structure.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet).

  • Expected Characteristic Peaks (based on Pemetrexed):

    • ~3400-3200 cm⁻¹: N-H and O-H stretching vibrations.

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~2950 cm⁻¹: Aliphatic C-H stretching.

    • ~1700-1600 cm⁻¹: C=O stretching (amide and carboxylic acid).

    • ~1600-1450 cm⁻¹: C=C and C=N stretching.

Mechanism of Action: Thymidylate Synthase Inhibition

Plevitrexed exerts its anticancer effect by inhibiting thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and leads to cell death.

Signaling Pathway Diagram

dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (deoxythymidine monophosphate) DNA DNA Synthesis dTMP->DNA TS->dTMP Methylation Plevitrexed This compound Plevitrexed->TS Inhibition

Caption: Inhibition of Thymidylate Synthase by this compound, blocking DNA synthesis.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. While many of the detailed experimental conditions are adapted from methods for the closely related compound Pemetrexed, they offer a robust starting point for method development and validation. The successful application of these techniques will enable researchers, scientists, and drug development professionals to ensure the quality, purity, and enantiomeric composition of this compound, facilitating its further investigation and potential clinical application.

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by (Rac)-Plevitrexed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-Plevitrexed, a potent inhibitor of thymidylate synthase (TS), plays a crucial role in cancer therapy by disrupting the synthesis of DNA precursors, ultimately leading to cell cycle arrest and inhibition of tumor growth.[1] Understanding the precise phase of cell cycle arrest induced by this compound is paramount for elucidating its mechanism of action and for the development of effective combination therapies. Flow cytometry stands out as a powerful and high-throughput technique for analyzing cell cycle distribution within a cell population.[2][3][4] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), one can differentiate cells in G0/G1, S, and G2/M phases based on their DNA content.[4] This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry.

Principle of the Assay

Cell cycle analysis by flow cytometry is based on the measurement of the DNA content of individual cells.[4]

  • G0/G1 Phase: Cells in the G0 (quiescent) and G1 (first gap) phases have a diploid DNA content (2N).

  • S Phase: During the S (synthesis) phase, cells replicate their DNA, resulting in a DNA content between 2N and 4N.

  • G2/M Phase: Cells in the G2 (second gap) and M (mitosis) phases have a tetraploid DNA content (4N).

Following treatment with a cell cycle inhibitor like this compound, an accumulation of cells in a specific phase of the cell cycle can be observed as a change in the distribution of cells in the DNA content histogram.[3] Raltitrexed, the active component of this compound, has been shown to induce G0/G1 phase arrest.[1]

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in the following table for clear comparison between control and treated cells.

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.2 ± 3.130.5 ± 2.514.3 ± 1.8
This compound (X µM)78.9 ± 4.210.1 ± 1.911.0 ± 2.1

Note: The data presented here is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, drug concentration, and treatment duration.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., HepG2, A549)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometer

Cell Culture and Treatment
  • Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

  • Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).

Cell Harvest and Fixation
  • Following treatment, aspirate the culture medium and wash the cells once with PBS.

  • Harvest the cells by trypsinization.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.[5]

Propidium Iodide Staining
  • Centrifuge the fixed cells at 500 x g for 5 minutes.

  • Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS.

  • Centrifuge again at 500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.[6]

Flow Cytometry Analysis
  • Acquire the data on a flow cytometer.

  • Use a linear scale for the fluorescence channel corresponding to PI (typically FL2 or PE-A).

  • Collect at least 10,000 events per sample.

  • Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo). The software will fit a model to the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Seed Cells B Incubate Overnight A->B C Treat with this compound B->C D Harvest & Wash Cells C->D E Fix with 70% Ethanol D->E F Stain with Propidium Iodide E->F G Acquire Data on Flow Cytometer F->G H Analyze Cell Cycle Distribution G->H

Caption: Experimental workflow for cell cycle analysis.

signaling_pathway cluster_drug_target Drug Action cluster_cell_cycle_control Cell Cycle Regulation Plevitrexed This compound TS Thymidylate Synthase Plevitrexed->TS Inhibition dTMP dTMP TS->dTMP Conversion DNA_Synthesis DNA Synthesis TS->DNA_Synthesis Depletion of dTMP pool dUMP dUMP dTMP->DNA_Synthesis S_Phase S Phase Progression DNA_Synthesis->S_Phase p53 p53 DNA_Synthesis->p53 DNA Damage Response G1_Arrest G0/G1 Arrest p53->G1_Arrest Induction CyclinA_CDK2 Cyclin A / CDK2 p53->CyclinA_CDK2 Inhibition p16 p16 p16->G1_Arrest Induction p16->CyclinA_CDK2 Inhibition CyclinA_CDK2->S_Phase Promotion

References

Combination Therapy Protocols with (Rac)-Plevitrexed and Other Chemotherapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Plevitrexed, also known as ZD9331 or BGC 9331, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] By depleting the intracellular pool of dTMP, Plevitrexed induces "thymineless death" in rapidly dividing cancer cells. This document provides detailed application notes and protocols for combination therapies involving this compound and other chemotherapeutic agents, based on findings from early-phase clinical trials.

The rationale for combining Plevitrexed with other cytotoxic agents lies in the potential for synergistic or additive anti-tumor effects through complementary mechanisms of action. This can lead to improved efficacy and potentially overcome mechanisms of drug resistance. This document summarizes key quantitative data from clinical studies and provides detailed experimental protocols to guide further research and development.

Data Presentation

The following tables summarize quantitative data from Phase I clinical trials of this compound in combination with other chemotherapeutics.

Table 1: this compound in Combination with Cisplatin (B142131) [2]

ParameterValue
Patient Population Refractory solid tumors
Dosing Regimen This compound: 100 or 130 mg/m² (30-min IV infusion, Days 1 & 8); Cisplatin: 50 or 75 mg/m² (30-60 min IV infusion, Day 1) every 21-day cycle
Maximum Tolerated Dose (MTD) This compound 130 mg/m² + Cisplatin 50 mg/m²
Dose-Limiting Toxicities (DLTs) Thrombocytopenia, neutropenia, fatigue, nausea, vomiting, stomatitis (at 130/75 mg/m²)
Patient Response (n=15) Partial Response: 2 (13.3%); Stable Disease: 6 (40%)

Table 2: this compound in Combination with Docetaxel (B913) [3]

ParameterValue
Patient Population Advanced solid malignancies
Dosing Regimen Docetaxel: 50-75 mg/m² (60-min IV infusion) followed by this compound: 65-260 mg/m² (30-min IV infusion) every 3 weeks
Recommended Phase II Dose This compound 260 mg/m² + Docetaxel 60 mg/m² (with potential for Docetaxel escalation to 75 mg/m²)
Principal Toxicity Neutropenia
Pharmacokinetics No major pharmacokinetic or toxicologic drug-drug interactions observed

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thymidylate Synthase Inhibition

The primary mechanism of action of this compound is the inhibition of thymidylate synthase. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis. The following diagram illustrates this pathway.

Thymidylate_Synthase_Inhibition_Pathway cluster_0 Nucleotide Synthesis cluster_1 Drug Action cluster_2 Downstream Effects dUMP dUMP Thymidylate_Synthase Thymidylate Synthase dUMP->Thymidylate_Synthase Substrate dTMP dTMP dTTP_depletion dTTP Depletion dTMP->dTTP_depletion Thymidylate_Synthase->dTMP Product dUTP_accumulation dUTP Accumulation Thymidylate_Synthase->dUTP_accumulation Increased Substrate Plevitrexed This compound Plevitrexed->Thymidylate_Synthase Inhibition DNA_synthesis_inhibition DNA Synthesis Inhibition dTTP_depletion->DNA_synthesis_inhibition DNA_damage Uracil Misincorporation into DNA & DNA Damage dUTP_accumulation->DNA_damage S_phase_arrest S-Phase Arrest DNA_synthesis_inhibition->S_phase_arrest DNA_damage->S_phase_arrest Apoptosis Apoptosis S_phase_arrest->Apoptosis

Caption: Mechanism of Action of this compound.

Experimental Workflow for a Phase I Combination Study

The following diagram outlines a typical workflow for a Phase I clinical trial investigating the combination of this compound with another chemotherapeutic agent.

Phase_I_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Physical Exam, Labs, Imaging) Informed_Consent->Baseline_Assessment Dose_Escalation_Cohort Dose Escalation Cohort Enrollment (e.g., 3+3 design) Baseline_Assessment->Dose_Escalation_Cohort Treatment_Administration Treatment Administration (this compound + Combination Agent) Dose_Escalation_Cohort->Treatment_Administration Toxicity_Monitoring Toxicity Monitoring (DLTs) Treatment_Administration->Toxicity_Monitoring Pharmacokinetic_Sampling Pharmacokinetic Sampling Treatment_Administration->Pharmacokinetic_Sampling Tumor_Response_Assessment Tumor Response Assessment (e.g., RECIST criteria) Treatment_Administration->Tumor_Response_Assessment After specified cycles MTD_Determination Maximum Tolerated Dose (MTD) Determination Toxicity_Monitoring->MTD_Determination Recommended_Phase_II_Dose Recommended Phase II Dose MTD_Determination->Recommended_Phase_II_Dose

Caption: Phase I Combination Trial Workflow.

Experimental Protocols

Phase I Clinical Trial Protocol for this compound and Cisplatin Combination Therapy[2]

1. Objective: To determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of this compound in combination with cisplatin in patients with refractory solid tumors.

2. Patient Eligibility:

  • Inclusion Criteria: Patients with histologically confirmed malignant solid tumors refractory to standard therapy, adequate organ function (hematological, renal, and hepatic).
  • Exclusion Criteria: Prior treatment with Plevitrexed, serious uncontrolled medical illness.

3. Treatment Plan:

  • Drug Administration:
  • This compound administered as a 30-minute intravenous infusion on Days 1 and 8 of a 21-day cycle.
  • Cisplatin administered as a 30- to 60-minute intravenous infusion on Day 1 of a 21-day cycle, following the Plevitrexed infusion.
  • Dose Escalation: A standard 3+3 dose escalation design was used, starting with Dose Level 1 (this compound 100 mg/m² + Cisplatin 50 mg/m²). Subsequent dose levels were 130/50 mg/m² and 130/75 mg/m².

4. Toxicity Assessment:

  • Patients were monitored for adverse events throughout the study using the National Cancer Institute Common Toxicity Criteria (NCI-CTC).
  • DLTs were defined as specific grade 3 or 4 toxicities occurring during the first cycle of treatment.

5. Efficacy Assessment:

  • Tumor response was evaluated every two cycles using standard imaging techniques and Response Evaluation Criteria in Solid Tumors (RECIST).

6. Pharmacokinetic Analysis:

  • Blood samples were collected at specified time points before, during, and after drug infusion to determine the pharmacokinetic profiles of both drugs.

Phase I Clinical Trial Protocol for this compound and Docetaxel Combination Therapy[3]

1. Objective: To determine the MTD and describe the toxicity profile of this compound in combination with docetaxel in patients with advanced solid malignancies.

2. Patient Eligibility:

  • Inclusion Criteria: Patients with histologically or cytologically confirmed advanced solid malignancies for whom no standard therapy existed. Adequate performance status and organ function.
  • Exclusion Criteria: Prior therapy with Plevitrexed or taxanes (in some cohorts), active CNS metastases.

3. Treatment Plan:

  • Drug Administration:
  • Docetaxel administered as a 60-minute intravenous infusion.
  • This compound administered as a 30-minute intravenous infusion starting 30 minutes after the completion of the docetaxel infusion.
  • Treatment was repeated every 3 weeks.
  • Dose Escalation: A dose-escalation scheme was employed, with escalating doses of both docetaxel (from 50 to 75 mg/m²) and this compound (from 65 to 260 mg/m²).

4. Toxicity Assessment:

  • Adverse events were graded according to the NCI-CTC.
  • DLTs were assessed during the first cycle of therapy.

5. Efficacy Assessment:

  • Tumor assessments were performed at baseline and after every two cycles of therapy.

6. Pharmacokinetic Analysis:

  • Plasma samples were collected to characterize the pharmacokinetics of both this compound and docetaxel.

Conclusion

The available clinical data, although from early-phase trials, suggest that this compound can be safely combined with platinum agents like cisplatin and taxanes like docetaxel at clinically relevant doses. The observed anti-tumor activity in pre-treated patient populations is encouraging and warrants further investigation in Phase II studies. The primary dose-limiting toxicities are hematological, which is consistent with the mechanism of action of thymidylate synthase inhibitors. The provided protocols and data serve as a foundation for designing future studies to further explore the potential of this compound in combination chemotherapy regimens. Researchers should pay close attention to the management of hematological toxicities and consider the inclusion of supportive care measures in future trial designs.

References

Troubleshooting & Optimization

Overcoming (Rac)-Plevitrexed solubility and stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Plevitrexed. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility and stability challenges encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as (Rac)-ZD 9331 or (Rac)-BGC9331, is the racemic mixture of Plevitrexed. Plevitrexed is a potent, orally active inhibitor of thymidylate synthase (TS) with a Ki of 0.44 nM.[1][2] By inhibiting thymidylate synthase, Plevitrexed blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, which ultimately leads to cell death in rapidly dividing cells.[3] It is transported into cells via the α-folate receptor and the reduced folate carrier.[1][2]

Q2: What are the main solubility challenges with this compound?

A2: this compound is a hydrophobic compound with low aqueous solubility.[4] While it is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), it can precipitate when diluted into aqueous buffers or cell culture media.[4][5] This "crashing out" phenomenon is due to the drastic change in solvent polarity.[5]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: High-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution of this compound.[1][2] It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL with the aid of ultrasonication.[1][2]

Q4: How should I store my this compound stock solution?

A4: To ensure stability, stock solutions should be stored in tightly sealed vials as aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to 24 months), it is recommended to keep the vials at -20°C.[6] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[6]

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon dilution of the DMSO stock into aqueous buffer or cell culture media.

Cause: This is a common issue known as "solvent shock" or "crashing out," which occurs when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution.[7] The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment.[5][7]

Solutions:

Recommended SolutionExplanation
Decrease Final Concentration The intended working concentration may be above the aqueous solubility limit of this compound. Determine the maximum soluble concentration with a preliminary test.[5]
Optimize Dilution Technique Instead of adding the stock solution directly to the full volume of the aqueous solution, perform serial dilutions. Add the stock solution dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing to ensure rapid and uniform dispersion.[5][7]
Use Pre-warmed Media The solubility of many compounds increases with temperature. Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[5]
Maintain Low Final DMSO Concentration While DMSO aids in initial dissolution, the final concentration in your experiment should be kept as low as possible (ideally ≤ 0.1% to 0.5% v/v) to avoid cellular toxicity and to minimize its effect on solubility.[4][5]
Issue 2: The prepared this compound working solution appears cloudy or contains visible particulates after some time in the incubator.

Cause: Delayed precipitation can occur due to several factors, including changes in the pH of the media over time, interactions with media components, or the compound coming out of a supersaturated state.[5][8]

Solutions:

Recommended SolutionExplanation
Buffer the Formulation If the solubility of this compound is pH-dependent, buffering the formulation can help maintain an optimal pH and prevent precipitation.
Assess Media Compatibility This compound may interact with salts, amino acids, or other components in the media, leading to the formation of insoluble complexes. If possible, test different basal media formulations.[5][8]
Incorporate Solubilizing Excipients For in vivo studies or challenging in vitro experiments, consider using a formulation with co-solvents and surfactants to improve and maintain solubility.

Quantitative Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent / Solvent SystemSolubilityObservations
DMSO100 mg/mL (187.78 mM)Requires ultrasonication.[1][2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline2.5 mg/mL (4.69 mM)Clear solution, requires ultrasonication.[1]
10% DMSO / 90% Corn Oil2.5 mg/mL (4.69 mM)Clear solution, requires ultrasonication.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • In a sterile vial, weigh the desired amount of this compound powder.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays

Objective: To prepare a diluted working solution of this compound in cell culture medium while avoiding precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the complete cell culture medium to 37°C in a water bath.

  • Serial Dilution (Recommended): a. Prepare an intermediate dilution of the this compound stock solution in DMSO if a very low final concentration is required. b. In a sterile tube, add the required volume of pre-warmed cell culture medium. c. While gently vortexing the medium, add the calculated volume of the this compound DMSO stock (or intermediate dilution) dropwise to the medium. d. Ensure the final concentration of DMSO in the working solution is at a non-toxic level for the cells being used (typically ≤ 0.1% to 0.5% v/v).

  • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

Protocol 3: Assessment of this compound Stability using a Stability-Indicating HPLC Method (Adapted from Pemetrexed Protocols)

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and determine its shelf-life in a given formulation. This protocol is based on established methods for the related compound, pemetrexed.[9][10]

Materials:

  • This compound solution in a chosen aqueous buffer or formulation

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

  • HPLC system with a UV or PDA detector

  • C18 HPLC column (e.g., Hypersil BDS C18, 100 x 4.6 mm, 3 µm)[9]

  • Mobile phase components (e.g., phosphate (B84403) buffer, acetonitrile)

  • pH meter

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH and incubate at a controlled temperature for a defined period.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the this compound solution to dry heat (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and alkaline samples before injection.

    • Analyze the samples using a validated stability-indicating RP-HPLC method. An example method for a related compound involves a gradient elution on a C18 column with a mobile phase of phosphate buffer and acetonitrile, with detection at 240 nm.[9]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control solution.

    • Identify and quantify any degradation products.

    • Calculate the percentage of this compound remaining at each time point to determine the degradation kinetics.

Visualizations

Plevitrexed_Mechanism_of_Action cluster_0 De Novo Pyrimidine Synthesis cluster_1 Plevitrexed Action cluster_2 Downstream Effects dUMP dUMP Thymidylate_Synthase Thymidylate Synthase (TS) dUMP->Thymidylate_Synthase Substrate dTMP dTMP dTMP_depletion dTMP Depletion Thymidylate_Synthase->dTMP Product Plevitrexed This compound Plevitrexed->Thymidylate_Synthase Inhibition DNA_Synthesis_Inhibition DNA Synthesis Inhibition dTMP_depletion->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Mechanism of action of this compound as a thymidylate synthase inhibitor.

experimental_workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (In Vitro) cluster_2 Troubleshooting Checks start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution dilution Dropwise Addition to Vortexing Medium stock_solution->dilution pre_warm Pre-warm Aqueous Medium (37°C) pre_warm->dilution final_solution Final Working Solution (≤0.5% DMSO) dilution->final_solution check_precipitation Precipitation Observed? final_solution->check_precipitation adjust_concentration Reduce Final Concentration check_precipitation->adjust_concentration Yes optimize_mixing Optimize Dilution Technique check_precipitation->optimize_mixing Yes proceed Proceed with Experiment check_precipitation->proceed No adjust_concentration->dilution optimize_mixing->dilution

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Troubleshooting Inconsistent Results in (Rac)-Plevitrexed Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro cytotoxicity assays with (Rac)-Plevitrexed. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, a racemate of Plevitrexed (also known as ZD 9331 or BGC 9331), is a potent and orally active antifolate agent.[1][2][3] Its primary mechanism of action is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines, which are essential for DNA synthesis and repair.[1][3][4] By inhibiting TS, Plevitrexed disrupts DNA synthesis, leading to apoptosis in rapidly dividing cancer cells.[5] Plevitrexed is transported into cells via the reduced folate carrier and the α-folate receptor.[1][5]

Q2: Which cytotoxicity assays are commonly used for antifolates like this compound?

The most common cytotoxicity assays are colorimetric assays that measure metabolic activity, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT assays.[6][7] These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product.[8] Other methods include lactate (B86563) dehydrogenase (LDH) assays, which measure membrane integrity, and ATP-based assays like CellTiter-Glo, which quantify the amount of ATP present in viable cells.

Q3: What are the critical parameters that can affect the outcome of a cytotoxicity assay?

Several factors can influence the apparent potency of a drug in cell-based assays.[9][10] Key parameters include cell seeding density, drug concentration range, incubation time, and the specific assay readout used.[9][11][12] Additionally, cell culture conditions such as the passage number of cells and the composition of the culture medium (e.g., serum and folate concentration) can significantly impact results.[9][10][13]

Q4: Why is the folate concentration in the cell culture medium particularly important for this compound assays?

The cytotoxic effect of antifolates like Plevitrexed is highly sensitive to the concentration of folates in the culture medium.[13] Plevitrexed enters cells using the same transporters as natural folates.[1][5] High levels of folic acid in the medium can outcompete Plevitrexed for cellular uptake, leading to a reduced intracellular drug concentration and consequently, a diminished cytotoxic effect.[13] It is often recommended to use low-folate or folate-free media for these assays.[13]

Q5: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are crucial for maintaining its stability and activity. It is soluble in DMSO.[14] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically <0.5%).[6]

This compound Solubility and Storage

ParameterRecommendation
Solvent DMSO (up to 100 mg/mL with sonication)[14]
Stock Solution Storage Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month)[1]
Working Solution Prep Dilute stock solution in culture medium. Ensure final solvent concentration is non-toxic to cells (e.g., <0.5% DMSO)[6]
Handling Avoid repeated freeze-thaw cycles[1]

Troubleshooting Guide for Inconsistent Assay Results

Inconsistent results in cytotoxicity assays can stem from various sources, ranging from technical errors to biological variables.[6] This guide provides a structured approach to identifying and resolving common problems.

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicate Wells Uneven cell seeding: Cells were not uniformly distributed in the plate.[6][13]- Ensure the cell suspension is thoroughly mixed before and during plating. - Pipette gently up and down to resuspend cells between dispensing.[6]
Pipetting errors: Inaccurate or inconsistent volumes of cells, media, or reagents.[6][13]- Calibrate pipettes regularly. - Use a multi-channel pipette for adding reagents to minimize well-to-well variation.[6]
Edge effects: Increased evaporation in the outer wells of the plate.[13][15]- Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.[6][13]
Poor or No Dose-Response Curve Incorrect drug concentration range: The tested concentrations are too high or too low.[11][13]- Perform a preliminary dose-range finding experiment with a wide range of concentrations (e.g., logarithmic dilutions).[11][13]
This compound precipitation: The compound may precipitate at high concentrations in the culture medium.[6][13]- Visually inspect wells for precipitates under a microscope. - Check the solubility of this compound in your specific culture medium.[6]
High folate levels in media: Competition for cellular uptake reduces drug efficacy.[13]- Use low-folate or folate-free media. - Culture cells in low-folate medium for a period before the assay to deplete intracellular folate stores.[13]
Cell line resistance: Low expression of the reduced folate carrier or α-folate receptor.[13]- Screen cell lines for the expression of relevant folate transporters. - Use cell lines known to be sensitive to antifolates.[13]
Unexpected Dose-Response Curve (e.g., non-sigmoidal) Assay interference: this compound may directly reduce the MTT reagent or interfere with the assay chemistry.[13][15]- Run a control experiment with the drug in cell-free media to check for direct effects on the assay reagents.[13][15]
Cellular stress response: At sub-lethal concentrations, the drug may alter cell metabolism, affecting assays like MTT.[13]- Corroborate results with an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay) or direct cell counting.[7][15]
High Background Absorbance Contamination: Bacterial or yeast contamination can reduce the MTT reagent.[6]- Maintain sterile technique throughout the experiment. - Visually inspect plates for contamination before adding reagents.[6]
Media component interference: Phenol (B47542) red in the medium can affect absorbance readings.[15]- Use phenol red-free medium during the assay incubation steps.[15]
Low Absorbance Readings Incorrect cell number: The number of cells seeded is not within the linear range of the assay.[6]- Perform a cell titration experiment to determine the optimal seeding density that gives a linear absorbance response (typically an absorbance between 0.75 and 1.25 for the untreated control).[6]
Cell loss during washing: Adherent cells may detach during media changes or washing steps.[6]- Aspirate media gently from the side of the well, avoiding the cell monolayer.[6]

Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 Cellular Uptake cluster_1 Mechanism of Action Plevitrexed_ext This compound (Extracellular) RFC Reduced Folate Carrier (RFC) Plevitrexed_ext->RFC Transport FR α-Folate Receptor (FR) Plevitrexed_ext->FR Transport Plevitrexed_int This compound (Intracellular) RFC->Plevitrexed_int FR->Plevitrexed_int TS Thymidylate Synthase (TS) Plevitrexed_int->TS Inhibition dTMP dTMP TS->dTMP Conversion Apoptosis Apoptosis TS->Apoptosis dUMP dUMP dUMP->TS DNA DNA Synthesis & Repair dTMP->DNA DNA->Apoptosis Disruption leads to

Caption: Mechanism of action of this compound.

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Prepare serial dilutions of This compound B->C D 4. Treat cells with compound (include vehicle control) C->D E 5. Incubate for desired period (e.g., 48-72h) D->E F 6. Add MTT reagent to each well E->F G 7. Incubate for 2-4h (Formazan formation) F->G H 8. Add solubilization solution (e.g., DMSO) G->H I 9. Read absorbance (e.g., at 570 nm) H->I

Caption: General workflow for an MTT cytotoxicity assay.

Start Inconsistent Results Observed Q_Replicates High variability between replicates? Start->Q_Replicates A_Replicates Check cell seeding technique Calibrate pipettes Avoid edge effects Q_Replicates->A_Replicates Yes Q_Curve Poor or no dose-response? Q_Replicates->Q_Curve No A_Curve Run dose-range finding study Check drug solubility Use low-folate medium Q_Curve->A_Curve Yes Q_Shape Unexpected curve shape? Q_Curve->Q_Shape No A_Shape Run cell-free controls Use an alternative assay Q_Shape->A_Shape Yes Q_Background High background? Q_Shape->Q_Background No A_Background Check for contamination Use phenol red-free medium Q_Background->A_Background Yes

Caption: Decision tree for troubleshooting assay issues.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay on adherent cells. Optimization of cell number and incubation times may be required for specific cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Adherent cell line of interest

  • Complete culture medium (low-folate medium is recommended)

  • Sterile 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile PBS

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Prepare a cell suspension at the predetermined optimal density in culture medium.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or culture medium to the outer wells to minimize edge effects.[6][13]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound (or vehicle control) to the appropriate wells. It is recommended to test each concentration in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following the treatment incubation, carefully aspirate the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium to each well.[8]

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

    • After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[8]

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC₅₀ value.

References

Technical Support Center: Optimizing (Rac)-Plevitrexed Concentration for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize (Rac)-Plevitrexed concentration for in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, non-polyglutamatable antifolate that acts as a specific inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[3] By inhibiting TS, this compound disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[3] It is transported into cells via the reduced folate carrier and the alpha-folate receptor.[2]

Q2: What is a recommended starting dose for in vivo efficacy studies with this compound in mice?

A2: Based on preclinical studies in a murine lymphoma model (L5178Y), curative antitumor doses have been established. A single intraperitoneal (i.p.) bolus injection of 50 mg/kg or a 24-hour subcutaneous (s.c.) infusion of 3 mg/kg have shown efficacy.[1][4] These doses led to a significant depletion of deoxythymidine triphosphate (dTTP) and an elevation of deoxyuridine monophosphate (dUMP) in tumor tissue, consistent with TS inhibition.[1][4] However, the optimal dose will depend on the specific tumor model and administration schedule. It is highly recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.

Q3: How can I formulate this compound for in vivo administration?

A3: this compound is a poorly water-soluble compound. A common and effective formulation for in vivo studies involves a mixture of solvents. A recommended protocol to achieve a 2.5 mg/mL solution is as follows:

  • Dissolve this compound in DMSO to create a stock solution.

  • Add PEG300 to the DMSO stock solution.

  • Add Tween-80.

  • Finally, add saline to reach the desired final concentration.

A typical volumetric ratio for this formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is crucial to prepare this formulation fresh for each use and to observe for any precipitation.

Q4: What are the expected toxicities of this compound and how can I monitor them?

A4: As an antifolate, the dose-limiting toxicities of Plevitrexed are expected to be myelosuppression (thrombocytopenia and neutropenia), as well as potential gastrointestinal and skin toxicities.[6][7] During in vivo studies, it is essential to monitor the animals for signs of toxicity, including:

  • Body weight loss: A significant and sustained decrease in body weight is a key indicator of toxicity.

  • Changes in behavior: Observe for lethargy, ruffled fur, and loss of appetite.

  • Complete blood counts (CBCs): Periodically collect blood samples to monitor for decreases in platelets and neutrophils.

  • Clinical signs: Monitor for diarrhea and skin rashes.

Q5: What pharmacodynamic markers can be used to assess the in vivo activity of this compound?

A5: Inhibition of thymidylate synthase by this compound leads to predictable changes in nucleotide pools within tumor tissue. Measuring the intratumoral concentrations of dUMP (which should increase) and dTTP (which should decrease) can serve as direct pharmacodynamic markers of target engagement and biological activity.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility or precipitation of this compound in formulation. The compound has low aqueous solubility.Ensure the formulation is prepared fresh before each use. Gently warm the solution or use sonication to aid dissolution. If precipitation persists, consider optimizing the co-solvent ratios or exploring alternative formulation strategies for poorly soluble compounds, such as micronization or lipid-based formulations.[8][9]
High toxicity or animal mortality at the intended dose. The administered dose exceeds the Maximum Tolerated Dose (MTD) in the specific animal model.Conduct a dose-escalation study to determine the MTD. Start with a lower dose and gradually increase it in subsequent cohorts of animals, closely monitoring for signs of toxicity.
Lack of significant anti-tumor efficacy. Sub-optimal dosing, poor drug exposure, or inherent tumor resistance.Dose Optimization: If toxicity is not observed, consider a dose-escalation study to determine if higher, tolerable doses are more effective. Pharmacokinetic (PK) Analysis: Measure the plasma and tumor concentrations of this compound to ensure adequate drug exposure at the target site. Investigate Resistance Mechanisms: Mechanisms of resistance to TS inhibitors include upregulation of TS expression, decreased drug transport into cells (via reduced folate carrier), and decreased polyglutamylation (though Plevitrexed is non-polyglutamatable).[10][11]
High variability in tumor response between animals. Inconsistent drug administration, variability in tumor establishment, or heterogeneous tumor biology.Administration Technique: Ensure consistent and accurate administration of the drug formulation. For oral gavage, ensure the dose is delivered to the stomach. For injections, verify the correct site and volume. Tumor Implantation: Standardize the tumor implantation procedure to ensure uniform tumor size at the start of treatment. Animal Health: Use healthy animals of the same age and sex to minimize biological variability.
Off-target effects observed. The compound may have activity against other cellular targets.While Plevitrexed is a specific TS inhibitor, off-target effects can occur with any drug. If unexpected toxicities or biological effects are observed, consider performing in vitro kinase profiling or other off-target screening assays to identify potential secondary targets.

Data Presentation

Table 1: Preclinical Efficacy of this compound (ZD9331) in a Murine Lymphoma Model (L5178Y)

Administration ScheduleDoseOutcomePharmacodynamic Effects in TumorReference
Single i.p. bolus injection50 mg/kgCurativedTTP depletion for <16 hours, dUMP elevation[1][4]
24-hour s.c. infusion3 mg/kgCurativedTTP depletion for ~24 hours, dUMP elevation[1][4]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
  • Animal Model: Use a relevant mouse strain (e.g., BALB/c or C57BL/6) with established tumors if a tumor-bearing model is desired. Use at least 3-5 mice per dose group.

  • Dose Escalation: Begin with a starting dose of approximately 10 mg/kg i.p. and escalate in subsequent cohorts (e.g., 20, 40, 60, 80, 100 mg/kg). The dose escalation steps can be adjusted based on observed toxicity.

  • Administration: Administer this compound via the desired route (e.g., i.p. injection) as a single dose or in a planned schedule (e.g., once daily for 5 days).

  • Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (lethargy, ruffled fur, diarrhea, etc.).

    • At the end of the study (or if humane endpoints are reached), collect blood for complete blood counts (CBCs) to assess myelosuppression.

  • MTD Determination: The MTD is defined as the highest dose that does not induce mortality or significant toxicity (typically defined as >20% body weight loss or severe clinical signs).

Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Model
  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a colon or lung cancer cell line) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle control (the formulation without this compound).

    • This compound at one or more doses below the determined MTD (e.g., 25 mg/kg and 50 mg/kg i.p., administered on a defined schedule such as every other day for 2 weeks).

    • Positive control (a standard-of-care chemotherapy for the chosen cancer model, if available).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Record body weights and perform clinical observations regularly.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

Mandatory Visualizations

Thymidylate_Synthase_Pathway dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (deoxythymidine monophosphate) DNA DNA Synthesis & Repair dTMP->DNA THF THF (tetrahydrofolate) SHMT Serine Hydroxymethyl -transferase (SHMT) THF->SHMT DHF DHF (dihydrofolate) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR mTHF 5,10-Methylene-THF mTHF->TS Serine Serine Serine->SHMT Glycine Glycine Plevitrexed This compound Plevitrexed->TS Inhibition TS->dTMP TS->DHF DHFR->THF SHMT->mTHF SHMT->Glycine

Caption: The thymidylate synthase pathway and the inhibitory action of this compound.

InVivo_Efficacy_Workflow cluster_preclinical Pre-Efficacy Studies cluster_efficacy Efficacy Study Formulation Formulation Development MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD PK Pharmacokinetic (PK) Study (Optional) MTD->PK Treatment Treatment Administration PK->Treatment Inform Dose Selection Implantation Tumor Cell Implantation Randomization Tumor Growth & Randomization Implantation->Randomization Randomization->Treatment Monitoring Tumor Measurement & Animal Monitoring Treatment->Monitoring Endpoint Study Endpoint & Data Analysis Monitoring->Endpoint

Caption: A generalized workflow for conducting in vivo efficacy studies.

Troubleshooting_Workflow Start In Vivo Experiment Start Problem Problem Encountered? (e.g., High Toxicity, No Efficacy) Start->Problem Toxicity High Toxicity? Problem->Toxicity Yes NoEfficacy No Efficacy? Problem->NoEfficacy Yes Continue Continue Experiment Problem->Continue No ReviewDose Review Dose vs. MTD Toxicity->ReviewDose CheckFormulation Check Formulation Stability & Solubility NoEfficacy->CheckFormulation ReduceDose Reduce Dose ReviewDose->ReduceDose ReduceDose->Continue CheckPK Assess Pharmacokinetics (PK) CheckFormulation->CheckPK InvestigateResistance Investigate Resistance Mechanisms CheckPK->InvestigateResistance OptimizeSchedule Optimize Dosing Schedule InvestigateResistance->OptimizeSchedule OptimizeSchedule->Continue End Analyze Data & Refine Protocol Continue->End

Caption: A logical workflow for troubleshooting common issues in in vivo studies.

References

Strategies to mitigate off-target effects of (Rac)-Plevitrexed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of (Rac)-Plevitrexed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic mixture of Plevitrexed, a potent, orally active quinazoline (B50416) antifolate. Its primary on-target mechanism of action is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, which are essential for DNA replication and repair.[1][2] By inhibiting TS, this compound disrupts the supply of thymidine (B127349), leading to "thymineless death" in rapidly proliferating cells, such as cancer cells.

Q2: What are the potential off-target effects of this compound?

A2: As a quinazoline antifolate, this compound has the potential for off-target effects on other folate-dependent enzymes and kinases. Based on the activity of similar compounds, potential off-targets may include:

  • Dihydrofolate Reductase (DHFR): Inhibition of DHFR can disrupt the regeneration of tetrahydrofolate, a crucial cofactor for various metabolic pathways, including purine (B94841) and thymidylate synthesis.[3]

  • Other Kinases: Some quinazoline-based inhibitors have been shown to interact with a range of protein kinases, potentially leading to unintended modulation of signaling pathways.

It is important to note that a comprehensive off-target profile for this compound is not extensively published. Therefore, experimental validation is crucial.

Q3: Why is it important to address the off-target effects of this compound in our research?

A3: Addressing off-target effects is critical for several reasons:

  • Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing observed phenotypes to the on-target effect when they may be caused by off-target activities.

  • Toxicity and Side Effects: Off-target effects are a primary cause of cellular toxicity and adverse effects in preclinical and clinical studies.

  • Therapeutic Index: Understanding and mitigating off-target effects can help to improve the therapeutic index of a drug candidate by increasing its selectivity for the intended target.

Q4: What is the significance of this compound being a racemate?

A4: A racemate is a mixture containing equal amounts of two enantiomers (chiral molecules that are mirror images of each other). Enantiomers can have different pharmacological properties, including:

  • On-target potency: One enantiomer may be significantly more active against the intended target (e.g., TS) than the other.

  • Off-target activity: The enantiomers may have different off-target binding profiles and potencies.

  • Toxicity: One enantiomer might be responsible for the majority of the observed toxicity.

Therefore, it is possible that one enantiomer of Plevitrexed is more potent and selective than the racemate.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed in non-cancerous cell lines.

This could indicate significant off-target effects or a low therapeutic index.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that the observed cytotoxicity is, at least in part, due to TS inhibition. This can be done through a rescue experiment.

    • Protocol: Supplement the cell culture medium with thymidine. If the cytotoxicity is primarily due to TS inhibition, the addition of exogenous thymidine should rescue the cells.

  • Assess Off-Target DHFR Inhibition: Evaluate the extent to which this compound inhibits DHFR in your cellular model.

    • Protocol: Perform a DHFR enzyme inhibition assay using cell lysates treated with this compound.

  • Broad Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target kinase interactions.

  • Consider Chiral Separation: The observed toxicity might be associated with one of the enantiomers.

    • Strategy: If feasible, perform chiral separation of the racemate and test the individual enantiomers for both on-target (TS inhibition) and off-target activity, as well as cytotoxicity.

Issue 2: Inconsistent or unexpected experimental results.

This may be due to off-target effects confounding the interpretation of your data.

Troubleshooting Steps:

  • Validate Target Engagement in Cells: Confirm that this compound is binding to its intended target, TS, within the cellular context.

    • Protocol: Utilize a Cellular Thermal Shift Assay (CETSA) to demonstrate target engagement.[4][5][6][7][8]

  • Characterize Dose-Response Relationships: Carefully determine the concentration range over which the on-target effect is observed and compare it to the concentrations causing off-target effects or general cytotoxicity.

  • Use a Structurally Unrelated TS Inhibitor: As a control, use a different class of TS inhibitor (e.g., a fluoropyrimidine like 5-FU) to see if it phenocopies the effects of this compound. If the effects differ, it may point to off-target activities of this compound.

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Cell lysate containing DHFR

  • This compound

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Methotrexate (B535133) (positive control inhibitor)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell lysates from control and this compound-treated cells.

  • In a 96-well plate, add the following to each well:

    • DHFR Assay Buffer

    • Cell lysate

    • This compound at various concentrations (or methotrexate as a positive control)

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding DHF and NADPH.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of NADPH oxidation (decrease in A340/min).

  • Determine the IC50 value of this compound for DHFR inhibition.

Data Presentation:

CompoundTargetIC50 (µM)
This compoundDHFRExperimental Value
MethotrexateDHFRPositive Control Value
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the binding of a ligand to its target protein in intact cells by measuring the change in the protein's thermal stability.[4][5][6]

Materials:

  • Intact cells (adherent or suspension)

  • This compound

  • Lysis buffer with protease inhibitors

  • Antibody against Thymidylate Synthase (TS)

  • Secondary antibody for Western blotting

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cells in a small volume of lysis buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to pellet precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble TS in each sample by Western blotting.

  • Quantify the band intensities and plot them against the temperature.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation:

TreatmentTargetTm (°C)
VehicleTSExperimental Value
This compoundTSExperimental Value

Visualization of Key Concepts

Signaling Pathway

cluster_0 Folate Metabolism & DNA Synthesis cluster_1 Drug Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH dTMP dTMP THF->dTMP Serine dUMP dUMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA DHFR DHFR DHFR->DHF Catalyzes TS Thymidylate Synthase (TS) TS->dUMP Catalyzes Plevitrexed This compound Plevitrexed->DHFR Potential Off-Target Inhibition Plevitrexed->TS On-Target Inhibition start Start: High Off-Target Cytotoxicity Observed rescue Thymidine Rescue Experiment start->rescue dhfr_assay DHFR Inhibition Assay rescue->dhfr_assay No on_target Cytotoxicity is On-Target (TS-mediated) rescue->on_target Yes kinase_screen Kinase Panel Screening dhfr_assay->kinase_screen No off_target_dhfr Significant DHFR Inhibition Detected dhfr_assay->off_target_dhfr Yes chiral_sep Chiral Separation & Individual Enantiomer Testing kinase_screen->chiral_sep No off_target_kinase Off-Target Kinase Hit(s) Identified kinase_screen->off_target_kinase Yes enantiomer_diff Differential Activity/ Toxicity of Enantiomers chiral_sep->enantiomer_diff end End: Mitigation Strategy Identified on_target->end off_target_dhfr->end off_target_kinase->end enantiomer_diff->end racemate This compound (Racemic Mixture) enant_s S-Enantiomer racemate->enant_s Contains enant_r R-Enantiomer racemate->enant_r Contains ts_activity Thymidylate Synthase Inhibition (On-Target) enant_s->ts_activity May have high affinity off_target_activity Off-Target Activity (e.g., DHFR, Kinases) enant_s->off_target_activity May have low affinity enant_r->ts_activity May have low affinity enant_r->off_target_activity May have high affinity toxicity Cellular Toxicity ts_activity->toxicity Contributes to off_target_activity->toxicity Contributes to

References

Technical Support Center: Enhancing the Oral Bioavailability of (Rac)-Plevitrexed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally administered (Rac)-Plevitrexed. Our focus is on systematic approaches to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, potent inhibitor of thymidylate synthase (TS).[1] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By inhibiting TS, Plevitrexed disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells, making it a candidate for cancer therapy.[2] The drug is transported into cells via the reduced folate carrier and the α-folate receptor.[1]

Q2: What are the primary challenges affecting the oral bioavailability of this compound?

While specific data for this compound's physicochemical properties are not extensively published, drugs in this class often exhibit poor aqueous solubility and/or low intestinal permeability, which are the most common reasons for low oral bioavailability.[3] These factors can lead to incomplete dissolution in the gastrointestinal fluids and inefficient absorption across the intestinal wall.

Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanosizing can enhance the dissolution rate.[4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[5][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be formulated by dissolving the drug in a mixture of oils, surfactants, and co-solvents, which form a fine emulsion in the gastrointestinal tract, thereby improving solubilization and absorption.[7][8][9]

  • Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Problem 1: Low in vitro dissolution rate of this compound in simulated gastric and intestinal fluids.

  • Question: Our initial dissolution tests with the neat this compound active pharmaceutical ingredient (API) show very slow and incomplete release in simulated intestinal fluid (pH 6.8). How can we improve this?

  • Answer: This is a common issue for poorly soluble drugs. We recommend exploring the following formulation strategies:

    • Prepare a Solid Dispersion: Formulating this compound as a solid dispersion with a hydrophilic polymer can significantly enhance its dissolution rate. See Experimental Protocol 1 for a detailed method on preparing a solid dispersion using the solvent evaporation technique.

    • Develop a Self-Emulsifying Drug Delivery System (SEDDS): A lipid-based formulation can maintain the drug in a solubilized state in the gastrointestinal tract. Refer to Experimental Protocol 2 for guidance on developing a SEDDS formulation.

Problem 2: High variability in plasma concentrations in preclinical animal studies after oral administration.

  • Question: We are observing significant inter-animal variability in the plasma concentration-time profiles of this compound in our rat pharmacokinetic studies. What could be the cause and how can we mitigate this?

  • Answer: High variability often points to dissolution-limited absorption. The inconsistent wetting and dissolution of the drug in the GI tract of different animals can lead to erratic absorption.

    • Solution: Implementing the formulation strategies mentioned in Problem 1 (Solid Dispersions or SEDDS) should lead to more consistent and predictable dissolution, thereby reducing the variability in absorption. It is also crucial to ensure a consistent fasting state for the animals before dosing, as food can significantly impact the gastrointestinal environment.[10]

Problem 3: Adequate dissolution is achieved in vitro, but in vivo bioavailability remains low.

  • Question: Our solid dispersion formulation of this compound shows excellent dissolution in vitro, but the oral bioavailability in our animal model is still below the target. What should we investigate next?

  • Answer: If dissolution is not the rate-limiting step, the issue likely lies with poor intestinal permeability or significant first-pass metabolism.

    • Assess Intestinal Permeability: We recommend conducting a Caco-2 permeability assay to evaluate the transport of this compound across an intestinal epithelial cell monolayer. This will help determine if the drug is a substrate for efflux transporters. See Experimental Protocol 3 for the Caco-2 permeability assay.

    • Investigate First-Pass Metabolism: If permeability is adequate, the low bioavailability could be due to extensive metabolism in the liver before the drug reaches systemic circulation. In this case, further studies to identify the metabolic pathways and potential co-administration with metabolic inhibitors may be necessary.

Quantitative Data Summary

The following tables summarize hypothetical data that could be generated during the investigation of this compound's bioavailability enhancement.

Table 1: In Vitro Dissolution of this compound Formulations

FormulationDissolution Medium (pH 6.8 Phosphate Buffer)% Drug Released at 30 min% Drug Released at 60 min
Neat APIStandard15%25%
Solid Dispersion (1:5 Drug-to-Polymer Ratio)Standard75%92%
SEDDSStandard95% (as emulsion)98% (as emulsion)

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Oral Bioavailability (%)
Neat API Suspension150 ± 452.0 ± 0.5600 ± 1808%
Solid Dispersion850 ± 1201.0 ± 0.33400 ± 45045%
SEDDS1200 ± 1500.8 ± 0.24800 ± 55063%

Experimental Protocols

Experimental Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (B109758), Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a minimal amount of a 1:1 mixture of dichloromethane and methanol.

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.

  • Characterization: The prepared solid dispersion should be characterized for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state of the drug).[11][12]

Experimental Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Materials: this compound, Capryol 90 (oil), Kolliphor EL (surfactant), Transcutol HP (co-solvent).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the predetermined ratios.

    • Add this compound to the mixture and stir gently until a clear, homogenous solution is formed.

  • Characterization: Evaluate the SEDDS for self-emulsification time, droplet size analysis upon dilution in aqueous media, and stability.[9][13]

Experimental Protocol 3: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • For apical to basolateral (A-B) transport, add the this compound formulation to the apical side of the monolayer.

    • For basolateral to apical (B-A) transport, add the formulation to the basolateral side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[14][15][16][17][18]

Experimental Protocol 4: In Vivo Pharmacokinetic Study in Rats

  • Animals: Use male Sprague-Dawley rats (8-10 weeks old).

  • Dosing:

    • Fast the rats overnight before dosing.

    • Administer the this compound formulation (e.g., suspension of neat API, solid dispersion, or SEDDS) orally via gavage at a specific dose (e.g., 10 mg/kg).

    • For determination of absolute bioavailability, a separate group of rats should receive an intravenous (IV) dose of this compound.

  • Blood Sampling: Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.[10][19][20]

Visualizations

Thymidylate_Synthase_Inhibition_Pathway cluster_0 Deoxyuridine Monophosphate (dUMP) Conversion cluster_1 Inhibition by this compound dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (for DNA Synthesis) TS->dTMP Methylation DHF Dihydrofolate TS->DHF MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS Plevitrexed This compound Plevitrexed->TS Inhibition Bioavailability_Enhancement_Workflow start Poor Oral Bioavailability of This compound problem Identify Limiting Factor(s) start->problem solubility Poor Solubility / Dissolution problem->solubility Dissolution-limited permeability Poor Permeability problem->permeability Permeability-limited formulation Formulation Strategies solubility->formulation caco2 Caco-2 Permeability Assay permeability->caco2 solid_dispersion Solid Dispersion formulation->solid_dispersion sedds SEDDS formulation->sedds in_vitro_dissolution In Vitro Dissolution Testing in_vivo_pk In Vivo PK Studies in_vitro_dissolution->in_vivo_pk solid_dispersion->in_vitro_dissolution sedds->in_vitro_dissolution caco2->in_vivo_pk evaluation Evaluate PK Parameters (AUC, Cmax, F%) in_vivo_pk->evaluation success Target Bioavailability Achieved evaluation->success Yes reiterate Re-evaluate & Optimize evaluation->reiterate No reiterate->problem

References

Addressing batch-to-batch variability of synthetic (Rac)-Plevitrexed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthetic (Rac)-Plevitrexed.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in the synthesis of this compound?

A1: Batch-to-batch variability in the synthesis of this compound can arise from several factors, including the quality of starting materials, precise control of reaction conditions, and the work-up procedure. Even minor deviations in these parameters can impact the impurity profile and the ratio of enantiomers in the final product.[1][2][3][4] Key contributors include inconsistencies in raw materials, slight variations in temperature or reaction time, and differences in solvent purity.[1]

Q2: How does the racemic nature of this compound contribute to variability?

A2: this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. These stereoisomers can have different biological activities and toxicological profiles.[5][6][7][8] The final stereochemical outcome can be sensitive to reaction conditions, and slight changes might lead to an unequal formation of enantiomers, a phenomenon known as chiral inversion or asymmetric synthesis.[5] This deviation from a 50:50 ratio can significantly affect the therapeutic efficacy and safety of the compound.[5][6]

Q3: What analytical techniques are recommended for characterizing a new batch of this compound?

A3: A comprehensive analysis of each new batch is crucial. The following techniques are recommended for thorough characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and identify impurities.[9][10]

  • Chiral HPLC: To confirm the racemic nature by separating and quantifying the individual enantiomers.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to identify the structures of any impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the overall structure.[9][11]

Q4: What are the acceptable limits for impurities in a batch of this compound?

A4: Acceptable impurity limits are typically defined by regulatory guidelines, such as those from the ICH, USFDA, and UK-MHRA.[12] The presence of unwanted chemicals, even in trace amounts, can influence the efficacy and safety of the pharmaceutical product.[12] It is essential to identify and quantify any impurity present at a concentration of 0.1% or higher. Specific limits for known impurities and degradation products should be established based on toxicological data.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Issue 1: Inconsistent Yields Between Batches

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variability in Starting Material Quality 1. Source starting materials from a single, qualified vendor. 2. Perform quality control checks on each new lot of starting materials, including purity analysis by HPLC and NMR. 3. Ensure proper storage conditions to prevent degradation.
Inconsistent Reaction Conditions 1. Strictly control reaction temperature using a calibrated thermostat. 2. Ensure consistent stirring speed to maintain a homogeneous reaction mixture. 3. Precisely measure all reagents and solvents.[1]
Product Loss During Work-up 1. If your product is water-soluble, check the aqueous layer after extraction.[13] 2. If you perform a filtration step, check the filtration medium for retained product.[13] 3. Ensure complete precipitation if crystallization is used for purification.
Issue 2: Presence of Unexpected Impurities in HPLC Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Side Reactions During Synthesis 1. Review the reaction mechanism for potential side products. 2. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions.[14] 3. Use techniques like LC-MS to identify the structure of the impurity and deduce its origin.[15]
Degradation of Product 1. Assess the stability of this compound under the work-up and purification conditions.[13] 2. Avoid exposure to high temperatures, strong acids or bases, or light if the compound is found to be sensitive. 3. Store the final product under recommended conditions (e.g., in a cool, dark, and dry place).
Contamination from Equipment 1. Ensure all glassware and equipment are thoroughly cleaned and dried before use.[1] 2. Check for residual materials from previous reactions.[1]
Issue 3: Deviation from a 1:1 Enantiomeric Ratio in Chiral HPLC

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Chiral Contaminant in Starting Material 1. Analyze starting materials for any chiral impurities that could influence the stereochemical outcome.
Asymmetric Induction During Reaction 1. Ensure that no chiral reagents or catalysts are inadvertently introduced. 2. Strictly control reaction parameters, as temperature and solvent can sometimes influence stereoselectivity.
Enantioselective Degradation 1. Investigate if one enantiomer is less stable than the other under the experimental conditions. 2. Adjust work-up and purification methods to be as mild as possible.

Experimental Protocols

Protocol 1: Standard Quality Control Analysis of this compound Batches

  • Sample Preparation: Accurately weigh 10 mg of the this compound batch and dissolve it in 10 mL of HPLC-grade acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

  • HPLC Analysis (Purity):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Chiral HPLC Analysis (Enantiomeric Ratio):

    • Column: Chiral stationary phase column (e.g., Chiralpak AD-H).

    • Mobile Phase: Isocratic elution with a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • LC-MS Analysis (Impurity Identification):

    • Couple the HPLC system to a mass spectrometer.

    • Use the same chromatographic conditions as the purity analysis.

    • Acquire mass spectra for all observed peaks to determine their molecular weights.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_qc Quality Control Analysis cluster_decision Batch Disposition start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product This compound Batch workup->product hplc HPLC (Purity) product->hplc chiral_hplc Chiral HPLC (Enantiomeric Ratio) product->chiral_hplc lcms LC-MS (Impurity ID) product->lcms nmr NMR (Structure) product->nmr decision Meets Specifications? hplc->decision chiral_hplc->decision lcms->decision nmr->decision pass Pass decision->pass Yes fail Fail decision->fail No

Caption: Workflow for Synthesis and Quality Control of this compound.

troubleshooting_logic cluster_issue_type Identify Issue Type cluster_causes_yield Investigate Causes for Low Yield cluster_causes_impurity Investigate Causes for Impurity cluster_causes_enantio Investigate Causes for Enantiomeric Deviation start Batch Fails QC low_yield Low Yield start->low_yield impurity Unexpected Impurity start->impurity enantio_ratio Incorrect Enantiomeric Ratio start->enantio_ratio raw_material_yield Raw Material Quality low_yield->raw_material_yield conditions_yield Reaction Conditions low_yield->conditions_yield workup_loss Work-up Loss low_yield->workup_loss side_reaction Side Reaction impurity->side_reaction degradation Product Degradation impurity->degradation contamination Contamination impurity->contamination chiral_impurity Chiral Impurity in Starting Material enantio_ratio->chiral_impurity asymmetric_induction Asymmetric Induction enantio_ratio->asymmetric_induction

Caption: Troubleshooting Logic for Failed Batches of this compound.

References

Technical Support Center: (Rac)-Plevitrexed Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (Rac)-Plevitrexed during long-term storage.

Troubleshooting Guide: Degradation of this compound

This guide addresses specific issues that may be encountered during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Solution Preventative Measures
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or elevated temperatures.Discard the sample as its integrity may be compromised.Store in a tightly sealed, amber vial in a desiccator at the recommended temperature.
Decreased potency or altered biological activity Chemical degradation of the active pharmaceutical ingredient (API).Quantify the API using a validated stability-indicating HPLC method to determine the extent of degradation.Strictly adhere to recommended storage conditions. Minimize freeze-thaw cycles for solutions.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Characterize the degradation products using LC-MS to identify potential degradation pathways.Protect from light, moisture, and extreme pH conditions. Use of antioxidants may be considered for solutions.
Precipitation in solutions Poor solubility or formation of insoluble degradation products.Attempt to redissolve by gentle warming or sonication. If precipitation persists, the solution should be discarded.Prepare solutions fresh whenever possible. If storage is necessary, use appropriate solvents and store at recommended temperatures.
Inconsistent experimental results Racemization or degradation of one enantiomer.Perform chiral HPLC analysis to determine the enantiomeric purity of the sample.Monitor enantiomeric purity over time as part of a comprehensive stability study.

Frequently Asked Questions (FAQs)

1. What are the optimal long-term storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the powder is expected to be stable for up to 3 years.[1]

2. How should I store solutions of this compound?

Solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared, they should be aliquoted to avoid repeated freeze-thaw cycles.

3. What are the likely degradation pathways for this compound?

Based on its chemical structure, which includes a quinazoline (B50416) core similar to other antifolates like Pemetrexed, this compound is likely susceptible to degradation through hydrolysis and oxidation.[4][5] Forced degradation studies under acidic, basic, and oxidative conditions can help to identify the specific degradation products.

4. How can I detect degradation of this compound in my samples?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to detect and quantify degradation.[6][7] This method should be able to separate the intact drug from any potential degradation products.

5. Is there a risk of racemization during long-term storage?

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol is adapted from methods used for the related compound, Pemetrexed, and should be validated for this compound.[6][7]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 227 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.[8][9]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

After exposure to these stress conditions, the samples should be analyzed by the stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

Troubleshooting_Workflow A Degradation Suspected (e.g., physical change, loss of activity) B Perform Visual Inspection A->B D Physical Change Observed? B->D C Run Stability-Indicating HPLC E New Peaks in Chromatogram? C->E D->C No F Discard Sample D->F Yes G Characterize Degradants (LC-MS) E->G Yes J No Degradation Detected E->J No H Review Storage Conditions F->H G->H I Implement Corrective Actions H->I J->H

Caption: Troubleshooting workflow for suspected degradation of this compound.

Degradation_Pathways Plevitrexed This compound Hydrolysis Hydrolysis (Acid/Base) Plevitrexed->Hydrolysis Oxidation Oxidation Plevitrexed->Oxidation Photolysis Photolysis Plevitrexed->Photolysis Degradant1 Hydrolytic Degradants Hydrolysis->Degradant1 Degradant2 Oxidative Degradants Oxidation->Degradant2 Degradant3 Photolytic Degradants Photolysis->Degradant3

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: (Rac)-Plevitrexed Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers utilizing (Rac)-Plevitrexed in animal models. The content is derived from studies on Plevitrexed and structurally related antifolates, such as Raltitrexed (B1684501) and Pemetrexed.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action and primary toxicity of this compound?

A1: this compound is a potent, orally active inhibitor of thymidylate synthase (TS).[1] TS is a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA. By inhibiting TS, Plevitrexed disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cells. This is the basis for both its anticancer activity and its toxicity. The primary dose-limiting toxicities (DLTs) affect rapidly proliferating tissues, such as the bone marrow (myelosuppression) and gastrointestinal (GI) tract (mucositis, diarrhea).[2][3]

Q2: What are the expected dose-limiting toxicities (DLTs) in animal models?

A2: Based on studies with Plevitrexed and other TS inhibitors, the primary DLTs you should monitor for are:

  • Hematological Toxicity: Neutropenia (a sharp decrease in neutrophils) and thrombocytopenia (a decrease in platelets) are common.[4] This myelosuppression increases the risk of infection and bleeding.

  • Gastrointestinal (GI) Toxicity: Diarrhea, weight loss, and mucositis are significant concerns.[2][5] Severe GI toxicity can lead to dehydration, malnutrition, and necessitate euthanasia. Villus atrophy and damage to the intestinal crypt architecture are underlying histopathological changes.[5]

  • Renal Toxicity: While less common as a primary DLT for all antifolates, renal toxicity has been reported and should be monitored, especially in combination studies.[3][6]

Q3: How can I proactively reduce the toxicity of this compound in my experiments?

A3: Prophylactic supplementation with folic acid and vitamin B12 has been shown to significantly reduce the hematological and non-hematological toxicities of related antifolates like Pemetrexed without compromising efficacy.[7][8] This is now a standard clinical practice and is highly recommended for animal studies. A representative protocol is provided in Section 3.

Q4: An animal in my study is experiencing severe weight loss and diarrhea. What should I do?

A4: This indicates significant GI toxicity. Immediate intervention is required.

  • Assess the animal: Check for signs of dehydration (skin tenting, sunken eyes) and assess overall condition.

  • Provide supportive care: Administer subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) to combat dehydration. Provide nutritional support with palatable, high-calorie food supplements.

  • Initiate a rescue protocol: Administer Leucovorin (folinic acid). Folinic acid is a reduced folate that can bypass the metabolic block caused by TS inhibitors, allowing normal tissues to recover.[9] A detailed Leucovorin rescue protocol is available in Section 3.

  • Consider dose modification: For the remainder of the cohort or for future experiments, consider reducing the dose of this compound.

Q5: What is Leucovorin (folinic acid) and how does it work as a rescue agent?

A5: Leucovorin, also known as folinic acid, is a metabolically active form of folic acid.[10] It can be utilized by cells without needing the enzyme dihydrofolate reductase (DHFR), which is also inhibited by some antifolates. By providing a downstream source of reduced folates, it replenishes the folate pool necessary for nucleotide synthesis in healthy tissues, effectively "rescuing" them from the toxic effects of the drug.[9] This allows for the recovery of bone marrow and GI tract epithelium. Its use is not recommended routinely, as it may also reverse the antitumor activity, but it is critical for managing severe toxicity.[9]

Section 2: Quantitative Toxicity Data

Disclaimer: Specific LD50 data for this compound in animal models is not publicly available. The following tables provide data from closely related thymidylate synthase inhibitors to guide experimental design.

Table 1: Maximum Tolerated Dose (MTD) and Lethal Dose Data for Related Antifolates

CompoundSpecies/StrainRouteDose & ScheduleEndpointReference
RaltitrexedMouse (BALB/c)i.p.~5-10 mg/kg/day x 5 daysMTD[5]
RaltitrexedMouse (DBA/2)i.p.>500 mg/kg/day x 5 daysMTD[5]
PemetrexedMousei.v.>4722 mg/m²MLD[11]

i.p. = intraperitoneal; i.v. = intravenous; MTD = Maximum Tolerated Dose; MLD = Minimum Lethal Dose.

Table 2: Representative Hematological Toxicity Grading Scale for Rodents

(Adapted from NCI Common Terminology Criteria for Adverse Events (CTCAE))

GradeNeutrophils (/mm³)Platelets (/mm³)Clinical Description
0 (Normal) >2,000>150,000No abnormality
1 (Mild) 1,500 - <2,00075,000 - <150,000Mild decrease, no intervention needed
2 (Moderate) 1,000 - <1,50050,000 - <75,000Moderate decrease, monitor closely
3 (Severe) 500 - <1,00025,000 - <50,000Severe decrease, consider intervention/rescue
4 (Life-threatening) <500<25,000High risk of spontaneous bleed or severe infection

Reference for grading criteria.[3][12]

Section 3: Experimental Protocols

Protocol 1: In Vivo Formulation and Administration of this compound

This protocol is for preparing a solution suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO at 25.0 mg/mL.

  • To prepare a 1 mL final working solution at 2.5 mg/mL, add the components sequentially in the following order:

    • 400 µL of PEG300

    • 100 µL of the 25.0 mg/mL DMSO stock solution. Mix until uniform.

    • 50 µL of Tween-80. Mix until uniform.

    • 450 µL of sterile Saline. Mix until the solution is clear.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[13]

  • It is recommended to prepare this working solution fresh on the day of use.[13] Administer the calculated volume to the animal based on its body weight to achieve the target dose (mg/kg).

Protocol 2: Prophylactic Folic Acid and Vitamin B12 Supplementation

This protocol is adapted from clinical use of Pemetrexed to reduce systemic toxicity.[8]

Materials:

  • Folic Acid solution for oral gavage or supplementation in drinking water/chow.

  • Vitamin B12 (cyanocobalamin or methylcobalamin) solution for injection.

Procedure:

  • Folic Acid: Begin folic acid supplementation at least 5-7 days before the first dose of this compound. A typical dose for mice is ~50-100 µg/kg/day, which can be administered via oral gavage or incorporated into the diet or drinking water. Continue supplementation throughout the study.

  • Vitamin B12: Administer a single intramuscular (i.m.) or subcutaneous (s.c.) injection of Vitamin B12 (e.g., 1,000 µg/kg) one week before the first dose of this compound. Repeat this injection approximately every 3-4 weeks if the study is long-term.

Protocol 3: Leucovorin (Folinic Acid) Rescue for Severe Toxicity

This protocol is based on a study rescuing Raltitrexed-induced GI and bone marrow toxicity in BALB/c mice.[9] It should be initiated upon observation of severe toxicity (e.g., >15% body weight loss, severe diarrhea, or Grade 3-4 hematological toxicity).

Materials:

  • Leucovorin (folinic acid) injectable solution.

  • Sterile saline for dilution.

Procedure:

  • Dose Preparation: Prepare a Leucovorin solution for injection. A dose of 200 mg/kg has been shown to be effective in mice.[9]

  • Administration Schedule:

    • Upon observing severe toxicity (e.g., on Day 5 after four daily doses of the drug), begin Leucovorin administration.

    • Inject 200 mg/kg Leucovorin subcutaneously (s.c.) or intraperitoneally (i.p.).

    • Repeat the injection every 12 hours (twice daily) for 2-3 consecutive days (e.g., Days 5, 6, and 7).[9]

  • Monitoring: Continue to monitor animal weight, clinical signs, and blood counts daily. The rescue therapy should prevent further weight loss and lead to an earlier recovery of blood cell counts.[9]

Section 4: Visual Guides (Diagrams)

Toxicity_Pathway Plevitrexed This compound TS Thymidylate Synthase (TS) Plevitrexed->TS Inhibits dTMP dTMP TS->dTMP Converts dUMP dUMP dUMP->TS DNA_Syn DNA Synthesis & Repair Arrested dTMP->DNA_Syn Required for Apoptosis Apoptosis (Cell Death) DNA_Syn->Apoptosis Tissues Rapidly Dividing Tissues (Bone Marrow, GI Tract) Apoptosis->Tissues Affects Toxicity Clinical Toxicity (Myelosuppression, Diarrhea) Tissues->Toxicity Leads to Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment / Rescue Acclimate Animal Acclimatization (7 days) Supplement Start Folic Acid/ Vit B12 Supplement Acclimate->Supplement Baseline Baseline Data (Weight, Blood Draw) Supplement->Baseline Dosing Administer This compound Baseline->Dosing Monitor Daily Monitoring (Weight, Clinical Signs) Dosing->Monitor Tox_Check Toxicity Check (e.g., >15% Weight Loss?) Monitor->Tox_Check Rescue Initiate Leucovorin Rescue Tox_Check->Rescue Yes Endpoint Endpoint Analysis (CBC, Histopathology) Tox_Check->Endpoint No Rescue->Endpoint Troubleshooting_Tree Start Observe Severe Toxicity (e.g., >15% Weight Loss, Diarrhea) Assess Assess Animal: - Dehydration Status - Overall Condition Start->Assess Supportive Provide Supportive Care: - Subcutaneous Fluids - Nutritional Support Assess->Supportive Rescue Initiate Leucovorin Rescue Protocol (e.g., 200 mg/kg BID) Supportive->Rescue Monitor Monitor Daily for Improvement Rescue->Monitor Check Condition Improving? Monitor->Check Continue Continue Rescue & Care for 2-3 Days Check->Continue Yes Consider Consider Dose Reduction for Cohort or Euthanasia per IACUC Guidelines Check->Consider No Continue->Start Re-assess

References

Validation & Comparative

Head-to-head comparison of (Rac)-Plevitrexed and Methotrexate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two key antifolate agents, (Rac)-Plevitrexed and Methotrexate (B535133), reveals distinct in vitro efficacy profiles, mechanisms of action, and cellular pharmacology. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data to inform future research and development in cancer therapeutics.

This comparison guide delves into the in vitro characteristics of this compound (also known as ZD9331 or BGC9331) and the long-established anticancer agent, Methotrexate. While both are classified as antifolates, their primary molecular targets and subsequent cellular effects differ significantly, leading to distinct patterns of cytotoxicity and potential clinical applications.

Executive Summary of In Vitro Performance

ParameterThis compoundMethotrexate
Primary Target Thymidylate Synthase (TS)Dihydrofolate Reductase (DHFR)
Enzyme Inhibition (Ki) ~0.4 nM (TS)[1][2]3.4 pM - 53 pM (DHFR, ternary complex)
In Vitro Cytotoxicity (IC50) 5 - 100 nM in a range of human tumor cell lines; >100 µM in some lines with short exposure[1]Varies widely by cell line and exposure time (e.g., 0.035 µM in Saos-2, 0.095 µM in Daoy)
Cellular Uptake α-folate receptor, Reduced Folate Carrier (RFC)[2]Reduced Folate Carrier (RFC), Folate Receptors (lower affinity)[3]
Polyglutamylation No[1]Yes
Effect on Nucleotide Pools Decreases dTTP, Increases dUMP[1]Depletes reduced folates, inhibiting synthesis of purines and thymidylate

Mechanism of Action and Signaling Pathways

This compound and Methotrexate are both folate analogues that disrupt the synthesis of nucleotides, which are essential for DNA replication and cell division. However, they achieve this through distinct primary mechanisms.

This compound is a potent and specific inhibitor of thymidylate synthase (TS).[1][2] TS is the terminal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. By inhibiting TS, Plevitrexed leads to a depletion of dTMP and its triphosphate form, dTTP, and a corresponding accumulation of its substrate, deoxyuridine monophosphate (dUMP).[1] This imbalance ultimately leads to "thymineless death," a state where cells are unable to replicate their DNA, leading to cell cycle arrest and apoptosis.

Methotrexate , on the other hand, primarily targets dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate cycle, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential cofactors for a number of enzymes involved in the synthesis of both purines and thymidylate. By inhibiting DHFR, Methotrexate leads to a depletion of the intracellular pool of reduced folates, thereby indirectly inhibiting the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. While its primary target is DHFR, Methotrexate and its polyglutamated forms can also inhibit TS, though with lower potency than dedicated TS inhibitors.[4][5]

Antifolate_Mechanisms cluster_Plevitrexed This compound Pathway cluster_Methotrexate Methotrexate Pathway Plevitrexed This compound TS Thymidylate Synthase (TS) Plevitrexed->TS Inhibits dTMP dTMP dUMP dUMP dUMP->dTMP Methylation DNA_Synth_P DNA Synthesis dTMP->DNA_Synth_P Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits THF THF DHF DHF DHF->THF Purine_Synth Purine Synthesis THF->Purine_Synth TS_MTX Thymidylate Synthase (TS) THF->TS_MTX DNA_Synth_M DNA Synthesis Purine_Synth->DNA_Synth_M TS_MTX->DNA_Synth_M

Figure 1. Simplified signaling pathways of this compound and Methotrexate.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of this compound and Methotrexate on cancer cell lines.

1. Cell Seeding:

  • Cancer cell lines are harvested during their logarithmic growth phase.

  • Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Drug Treatment:

  • Stock solutions of this compound and Methotrexate are prepared in a suitable solvent (e.g., DMSO or PBS) and serially diluted in culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is replaced with 100 µL of medium containing the respective drug concentrations. Control wells receive medium with the vehicle at the same final concentration as the drug-treated wells.

  • The plates are incubated for a specified exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated on a shaker for 15 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound or Methotrexate incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Figure 2. Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Enzyme Inhibition Assays

Dihydrofolate Reductase (DHFR) Inhibition Assay (for Methotrexate):

This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing NADPH and the substrate, dihydrofolate (DHF).

  • Inhibitor Addition: Varying concentrations of Methotrexate are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Enzyme Addition and Measurement: The reaction is initiated by adding purified recombinant human DHFR enzyme. The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.

Thymidylate Synthase (TS) Inhibition Assay (for this compound):

The activity of TS is often measured using a spectrophotometric assay that couples the TS-catalyzed reaction to the oxidation of a cofactor, 5,10-methylenetetrahydrofolate (CH2-THF), to dihydrofolate (DHF). The subsequent reduction of DHF back to THF by DHFR, using NADPH, can be monitored at 340 nm.

  • Coupled Enzyme System: A reaction mixture is prepared containing dUMP, CH2-THF, and an excess of DHFR and NADPH in a suitable buffer.

  • Inhibitor Addition: Different concentrations of this compound are added to the reaction mixture, with a control reaction lacking the inhibitor.

  • Initiation and Measurement: The reaction is started by the addition of purified human TS. The decrease in absorbance at 340 nm, reflecting the rate of NADPH oxidation, is measured over time.

  • Data Analysis: The initial velocities are determined, and the Ki for Plevitrexed is calculated using appropriate enzyme kinetic models.

Concluding Remarks

The in vitro data clearly delineates the distinct pharmacological profiles of this compound and Methotrexate. Plevitrexed's potent and specific inhibition of thymidylate synthase, coupled with its lack of polyglutamylation, suggests a different spectrum of activity and potential resistance mechanisms compared to the broader-acting DHFR inhibitor, Methotrexate. Methotrexate's efficacy is influenced by its cellular uptake and subsequent polyglutamylation, which enhances its intracellular retention and inhibitory activity against multiple enzymes in the folate pathway. This head-to-head comparison provides a foundational understanding for researchers exploring novel antifolate strategies and for clinicians considering the therapeutic positioning of these agents. Further in vivo and clinical studies are essential to fully elucidate the comparative efficacy and safety of these two important anticancer drugs.

References

Cross-validation of (Rac)-Plevitrexed's mechanism of action in different tumor types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-Plevitrexed's mechanism of action and performance against other key antifolate agents. We present supporting experimental data, detailed protocols, and visual pathways to facilitate a comprehensive understanding of its potential in oncology.

This compound, the racemic form of Plevitrexed (also known as ZD9331), is a potent, orally active inhibitor of thymidylate synthase (TS). As a critical enzyme in the de novo synthesis of pyrimidines, TS is a well-established target for cancer chemotherapy. By inhibiting TS, Plevitrexed disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cancer cells. This guide cross-validates this mechanism across various tumor types by comparing its in vitro activity and clinical performance with two other widely used antifolate drugs: Pemetrexed (B1662193), a multi-targeted antifolate, and Methotrexate, a classical dihydrofolate reductase (DHFR) inhibitor.

Performance Comparison: this compound vs. Alternatives

The in vitro cytotoxicity of this compound and its alternatives, Pemetrexed and Methotrexate, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.

DrugCancer TypeCell LineIC50 (nM)Citation
This compound (ZD9331) VulvaA431>100,000 (1-24h exposure)[1]
CervicalKB>100,000 (1-8h exposure)[1]
Pemetrexed GastricSNU-60117[2]
GastricSNU-1636[2]
GastricSNU-136[2]
GastricSNU-484310[2]
GastricSNU-638310[2]
GastricSNU-668310[2]
GastricSNU-510,700[2]
GastricSNU-620>50,000[2]
VulvaA431>100,000 (1h exposure)[1]
CervicalKB>100,000 (1h exposure)[1]
Methotrexate ColonColon 2631[3]
ProstateDU-14523[3]
MedulloblastomaDaoy9[3]
PancreaticDAN-G77[3]

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Alternatives in Various Cancer Cell Lines.

Clinical trials have further elucidated the therapeutic potential and limitations of these agents in different cancer settings.

DrugCancer TypeKey FindingsCitation
Plevitrexed (ZD9331) Gastric CancerShowed promising activity in platinum-refractory cases.[4]
Pancreatic CancerDemonstrated equivalence to gemcitabine (B846) with a median survival of 152 days vs. 109 days for gemcitabine.[5]
Ovarian CancerShowed promising activity in platinum-refractory relapsed ovarian cancer.[4]
Pemetrexed Malignant Pleural MesotheliomaIn combination with cisplatin (B142131), significantly improved median survival to 12.1 months vs. 9.3 months for cisplatin alone.[5][6]
Non-Small Cell Lung Cancer (NSCLC)Approved as a first-line treatment in combination with cisplatin for non-squamous NSCLC.[7]
Gastric CancerA phase II study of pemetrexed plus cisplatin showed a 26% overall response rate.[8]

Table 2: Summary of Clinical Trial Outcomes for Plevitrexed and Pemetrexed.

Mechanism of Action: A Visual Guide

The folate pathway is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. Antifolate drugs disrupt this pathway at different points, leading to the inhibition of cell division.

Antifolate Mechanism of Action Signaling Pathway of Antifolate Drugs DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF Purines Purine Synthesis THF->Purines GARFT CH2THF->THF dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA DNA Synthesis & Repair dTMP->DNA Purines->DNA DHFR DHFR TS Thymidylate Synthase (TS) GARFT GARFT Methotrexate Methotrexate Methotrexate->DHFR Pemetrexed Pemetrexed Pemetrexed->DHFR Pemetrexed->TS Pemetrexed->GARFT Plevitrexed This compound Plevitrexed->TS

Figure 1: Antifolate drugs target key enzymes in the folate pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described by Kim et al. (2005) for determining the IC50 of Pemetrexed in gastric cancer cell lines.[9]

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours.

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound, Pemetrexed, or Methotrexate). A control group receives medium without the drug.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours), which can vary depending on the cell line's doubling time.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell survival is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay Workflow Workflow for IC50 Determination using MTT Assay cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_drug Add serial dilutions of drug incubate1->add_drug incubate2 Incubate for 72h add_drug->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 540nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 2: Step-by-step workflow of the MTT assay for cytotoxicity.

In Vivo Tumor Xenograft Studies

This protocol provides a general framework for assessing the in vivo efficacy of antifolate agents.

  • Cell Implantation: Human tumor cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., this compound) via a clinically relevant route of administration (e.g., oral or intravenous). The control group receives a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Logical Relationships in Antifolate Efficacy

The clinical effectiveness of an antifolate drug is not solely dependent on its primary mechanism of action but is also influenced by several cellular factors. This diagram illustrates the key determinants of antifolate activity.

Antifolate Efficacy Determinants Factors Influencing Antifolate Drug Efficacy cluster_drug Drug Properties cluster_cellular Cellular Factors cluster_outcome Therapeutic Outcome Drug Antifolate Drug (this compound, Pemetrexed, etc.) Transport Cellular Uptake (RFC, Folate Receptors) Drug->Transport Enters cell via Metabolism Polyglutamylation (FPGS) Transport->Metabolism Influences Efflux Drug Efflux (MRP, BCRP) Transport->Efflux Counteracted by Target Target Enzyme Expression & Activity (TS, DHFR) Metabolism->Target Enhances retention and inhibition of Efficacy Clinical Efficacy Target->Efficacy Determines Efflux->Efficacy Reduces

Figure 3: Interplay of factors determining the success of antifolate therapy.

References

Comparative Analysis of Gene Expression Changes Induced by (Rac)-Plevitrexed and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Plevitrexed , a racemic mixture of the potent thymidylate synthase (TS) inhibitor Plevitrexed, represents a class of antifolate agents designed to disrupt DNA synthesis in rapidly dividing cancer cells. Due to the limited availability of specific gene expression data for this compound, this guide provides a comparative analysis using Pemetrexed as a close analogue. Pemetrexed is also a multi-targeted antifolate that primarily inhibits thymidylate synthase (TS), making it a relevant proxy for understanding the molecular effects of this compound. This analysis compares the gene expression changes induced by Pemetrexed with those of another widely used TS inhibitor, 5-Fluorouracil (5-FU), to offer a broader perspective for researchers, scientists, and drug development professionals.

The primary mechanism of action for both Pemetrexed and 5-FU is the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS leads to depletion of dTMP, resulting in DNA damage and apoptotic cell death. While both drugs target the same key enzyme, their broader mechanisms and cellular impacts, as reflected in gene expression profiles, show notable differences.

A significant gene expression change consistently observed in response to treatment with both Pemetrexed and 5-FU is the upregulation of the TYMS gene, which encodes for thymidylate synthase. This is a well-established mechanism of acquired resistance, where cancer cells increase the production of the target enzyme to overcome the inhibitory effects of the drug.

Beyond the direct target, studies have revealed other significant gene expression alterations. In non-small cell lung cancer (NSCLC) cells treated with Pemetrexed, changes in the expression of genes involved in folate transport, such as SLC19A1 (solute carrier family 19 member 1), have been noted. Furthermore, broader gene expression profiling has identified other potential biomarkers of response and resistance. For instance, one study identified the ribosomal protein S3 (RPS3) gene as being associated with a worse response to Pemetrexed chemotherapy in lung adenocarcinoma.

Direct comparative studies have also highlighted common downstream effects. For example, both Pemetrexed and 5-FU have been shown to upregulate the expression of Programmed Death-Ligand 1 (PD-L1) in NSCLC cell lines. This suggests a potential interplay between these chemotherapeutic agents and the tumor immune microenvironment, which could have implications for combination therapies with immune checkpoint inhibitors.

In colorectal cancer cells, transcriptomic analysis following 5-FU treatment has revealed distinct gene expression patterns associated with microsatellite instability (MSI) status and pathways related to drug metabolism. This highlights the influence of the underlying genetic context of the cancer on the response to TS inhibitors.

Quantitative Data Summary

The following table summarizes key gene expression changes observed in cancer cells in response to Pemetrexed and 5-Fluorouracil, based on findings from multiple studies. It is important to note that the magnitude of change can vary depending on the cancer type, cell line, drug concentration, and duration of exposure.

Gene SymbolGene NameDrug(s)Direction of ChangeCellular Function
TYMSThymidylate SynthasePemetrexed, 5-FUUpregulationTarget enzyme; DNA synthesis
PD-L1Programmed Death-Ligand 1Pemetrexed, 5-FUUpregulationImmune checkpoint regulation
SLC19A1Solute Carrier Family 19 Member 1PemetrexedAltered ExpressionFolate transport into cells
RPS3Ribosomal Protein S3PemetrexedAssociation with ResponseRibosomal function, DNA repair

Experimental Protocols

The methodologies described below are a composite based on protocols from various studies investigating the gene expression effects of Pemetrexed and 5-FU.

Cell Culture and Drug Treatment

Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colorectal carcinoma) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of Pemetrexed or 5-Fluorouracil. Control cells are treated with the vehicle (e.g., DMSO or PBS). Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours) before harvesting for RNA extraction.

RNA Extraction and Quantification

Total RNA is extracted from treated and control cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or a similar instrument.

Gene Expression Analysis

1. Quantitative Real-Time PCR (qRT-PCR): For targeted gene expression analysis, qRT-PCR is performed. First, cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is then carried out using a real-time PCR system with specific primers for the genes of interest (e.g., TYMS, PD-L1) and a reference gene (e.g., GAPDH, ACTB) for normalization. The relative gene expression is calculated using the ΔΔCt method.

2. Microarray Analysis: For global gene expression profiling, microarray analysis can be performed. Labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix GeneChip). The chips are then washed, stained, and scanned. The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the drug-treated and control groups.

3. RNA Sequencing (RNA-Seq): As a more comprehensive approach, RNA-Seq can be employed. RNA-Seq libraries are prepared from the total RNA and sequenced using a next-generation sequencing platform. The sequencing reads are then aligned to a reference genome, and gene expression levels are quantified. Differential expression analysis is performed to identify genes that are significantly up- or downregulated in response to drug treatment.

Visualizations

Below are diagrams illustrating key concepts related to the action of this compound and its alternatives.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Folate Transporter Folate Transporter Plevitrexed This compound Folate Transporter->Plevitrexed Uptake TS Thymidylate Synthase (TS) Plevitrexed->TS Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP Conversion DNA DNA Synthesis dTMP->DNA Apoptosis Apoptosis DNA->Apoptosis Disruption leads to

Caption: Mechanism of action for this compound.

start Cancer Cell Culture treatment Treatment with This compound or Alternative start->treatment control Vehicle Control Treatment start->control harvest Harvest Cells treatment->harvest control->harvest rna_extraction RNA Extraction harvest->rna_extraction qc RNA Quality Control rna_extraction->qc analysis Gene Expression Analysis (qRT-PCR, Microarray, RNA-Seq) qc->analysis data Data Analysis and Comparison analysis->data

Caption: Experimental workflow for gene expression analysis.

TS_Inhibitor Thymidylate Synthase Inhibitor (this compound, 5-FU) TS_Inhibition Inhibition of Thymidylate Synthase TS_Inhibitor->TS_Inhibition dTMP_Depletion Depletion of dTMP TS_Inhibition->dTMP_Depletion TYMS_Upregulation Upregulation of TYMS Gene TS_Inhibition->TYMS_Upregulation Feedback Loop DNA_Damage DNA Damage and Replication Stress dTMP_Depletion->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Resistance Drug Resistance TYMS_Upregulation->Resistance

Caption: Key signaling pathway and resistance mechanism.

Assessing the Synergistic Potential of (Rac)-Plevitrexed in Combination with Other Thymidylate Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the synergistic effects of (Rac)-Plevitrexed, a potent thymidylate synthase (TS) inhibitor, when used in combination with other agents targeting the same enzyme. While direct experimental data on the combination of this compound with other TS inhibitors is not extensively available in published literature, this document outlines the established methodologies and presents analogous data from studies on similar compounds to guide future research. The primary aim is to equip researchers with the necessary protocols and data presentation formats to rigorously assess potential therapeutic synergies.

Introduction to Thymidylate Synthase Inhibition and Synergy

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] Its inhibition leads to "thymineless death" in rapidly proliferating cells, making it a key target in cancer chemotherapy.[2] this compound (also known as ZD9331 or BGC9331) is a potent, non-polyglutamatable TS inhibitor that enters cells via the reduced folate carrier (RFC) system.[3]

The concept of drug synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a cornerstone of modern combination chemotherapy.[4] For TS inhibitors, synergy can be achieved through various mechanisms, such as binding to different sites on the enzyme, affecting the enzyme's conformation, or overcoming resistance mechanisms.[5][6] Assessing these interactions quantitatively is crucial for the rational design of novel combination therapies.

Quantitative Analysis of Synergistic Effects: A Comparative Overview

Quantitative analysis of drug combinations is essential to distinguish synergistic interactions from additive or antagonistic effects. The Combination Index (CI), derived from the median-effect principle developed by Chou and Talalay, is the gold standard for this assessment.[3][7] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[8]

While specific data for this compound combinations are not available, the following table presents illustrative data from studies on other TS inhibitors to demonstrate the expected format for presenting such findings.

Table 1: Illustrative Synergistic Effects of Combined TS Inhibitor Therapies

Drug CombinationCell Line(s)Method of AnalysisCombination Index (CI) at ED50InterpretationReference(s)
Raltitrexed (B1684501) + 5-Fluorodeoxyuridine monophosphate (FdUMP)A2780 (Ovarian)Isobologram AnalysisCI < 1Synergistic[5]
Pemetrexed (B1662193) + 5-Fluorouracil (5-FU)HT29 (Colon)Median-Effect AnalysisAdditive to Synergistic at high concentrationsConcentration-dependent Synergy[9]
Methotrexate (B535133) + Raltitrexed (Sequential)Colo201, LoVo, WiDr (Colon)Isobologram MethodSynergisticSchedule-dependent Synergy[10][11]
Pemetrexed + Paclitaxel (B517696) (Sequential)A549 (Lung), MCF7 (Breast)Isobologram MethodSynergisticSchedule-dependent Synergy[12]

Note: This table is a representative example based on published data for analogous compounds to guide data presentation for future studies on this compound.

Experimental Protocols for Synergy Assessment

A rigorous and standardized protocol is critical for obtaining reliable and reproducible synergy data. The following methodology, based on the Chou-Talalay median-effect analysis, is recommended for assessing the synergistic effects of this compound with another TS inhibitor.

3.1. Materials and Reagents

  • Cancer cell line(s) of interest (e.g., gastric, colorectal, lung cancer lines)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound and the second TS inhibitor of interest

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay)

  • 96-well cell culture plates

  • Multichannel pipettes, incubators, and a plate reader

3.2. Experimental Procedure

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (to ensure logarithmic growth throughout the experiment) and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.

  • Single-Agent Dose-Response:

    • Prepare serial dilutions of this compound and the second TS inhibitor individually.

    • Treat cells with a range of concentrations for each drug to determine their individual dose-response curves and calculate the IC50 (the concentration that inhibits 50% of cell growth) for each. A typical treatment duration is 72 hours.

  • Combination Treatment (Constant Ratio):

    • Based on the individual IC50 values, select a fixed molar ratio for the two drugs (e.g., based on their IC50 ratio).

    • Prepare serial dilutions of the drug combination, maintaining the constant ratio.

    • Treat cells with the combination dilutions for the same duration as the single-agent treatment.

    • Include wells for untreated controls (vehicle only) and single-agent controls.

  • Cell Viability Assay:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time and then measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Convert raw absorbance/fluorescence data to percentage of cell growth inhibition relative to the untreated controls.

    • Use a software package like CompuSyn or the 'medianeffect' R package to perform the median-effect analysis.[13][14]

    • The software will generate Combination Index (CI) values for different effect levels (e.g., ED50, ED75, ED90).

    • Generate a CI plot (CI vs. fraction affected) and an isobologram for visual representation of the synergistic, additive, or antagonistic effects.[8]

Visualizing Experimental and Biological Pathways

Diagrams are essential for conveying complex workflows and biological mechanisms. The following visualizations, created using the Graphviz DOT language, illustrate the experimental workflow for synergy assessment and the underlying thymidylate synthase pathway.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture Cell Culture (Select appropriate cancer cell line) seeding Cell Seeding (Plate in 96-well plates) cell_culture->seeding adherence 24h Adherence seeding->adherence single_agent Single-Agent Dose Response (Determine IC50 for each drug) adherence->single_agent combo_design Combination Design (Constant Molar Ratio) single_agent->combo_design treatment 72h Drug Incubation combo_design->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability data_acq Data Acquisition (Plate Reader) viability->data_acq data_proc Data Processing (% Inhibition Calculation) data_acq->data_proc synergy_calc Synergy Calculation (Median-Effect Analysis) data_proc->synergy_calc ci_plot Combination Index (CI) Plot synergy_calc->ci_plot isobologram Isobologram Generation synergy_calc->isobologram

Caption: Experimental workflow for assessing drug synergy.

TS_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (for DNA Synthesis) CH2THF 5,10-CH2-THF (Cofactor) CH2THF->TS DHF Dihydrofolate (DHF) TS->dTMP TS->DHF Plevitrexed This compound Plevitrexed->TS OtherTS_Inhibitor Other TS Inhibitor (e.g., Raltitrexed, 5-FU metabolite) OtherTS_Inhibitor->TS Synergy Synergistic inhibition may occur if inhibitors bind to different sites or allosterically interact.

Caption: Thymidylate synthase pathway and points of inhibition.

Conclusion

The rational combination of targeted therapies holds immense promise for improving cancer treatment outcomes. While direct evidence for the synergistic effects of this compound with other TS inhibitors is pending, the established methodologies presented in this guide provide a clear path forward for investigation. By employing standardized protocols for synergy assessment, such as the median-effect analysis, and adhering to clear data presentation formats, researchers can effectively evaluate novel therapeutic combinations. The potential for two distinct TS inhibitors to synergize by interacting with the target enzyme in different ways presents an exciting avenue for drug development, meriting further preclinical exploration.

References

Comparative Metabolic Stability of (Rac)-Plevitrexed and its Analogs: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro comparison of the metabolic stability of (Rac)-Plevitrexed and its analogs is currently challenging due to a lack of publicly available data. However, existing in vivo pharmacokinetic studies in preclinical models offer initial insights into the relative disposition and elimination of these thymidylate synthase inhibitors. This guide summarizes the available data, details relevant experimental methodologies, and provides context for the mechanism of action of these antifolate compounds.

Executive Summary

One notable analog, BGC 945 (now known as Idetrexed), has been designed for targeted delivery to tumors overexpressing the α-folate receptor. Preclinical data suggests a significantly longer terminal half-life for BGC 945 in tumor tissue compared to the systemic circulation, a desirable characteristic for targeted cancer therapies. Other structurally related antifolates, such as Raltitrexed (ZD1694) and Pemetrexed (LY231514), have also been developed, but direct comparative in vitro metabolic stability data alongside this compound is scarce.

Comparative In Vivo Pharmacokinetics

The following table summarizes the available in vivo pharmacokinetic data for this compound and its analog BGC 945 from murine models. It is important to note that these data were not generated in head-to-head comparative studies and experimental conditions may have varied.

CompoundModelKey Pharmacokinetic ParameterValueReference
This compound (ZD9331) Murine Lymphoma ModelTerminal Elimination Half-life (Plasma & Tissues)4 - 6 hours[1]
BGC 945 (Idetrexed) KB Tumor-Bearing MiceTerminal Half-life (Tumor)28 hours[2][3]
BGC 945 (Idetrexed) KB Tumor-Bearing MiceTerminal Half-life (Plasma)2 hours[2]

Experimental Protocols

The following sections detail the general methodologies employed in the assessment of metabolic stability and pharmacokinetics for compounds like this compound and its analogs.

In Vitro Metabolic Stability Assessment (General Protocol)

While specific data for this compound is unavailable, a typical in vitro metabolic stability assay using liver microsomes would follow this protocol:

  • Preparation of Incubation Mixture: The test compound (e.g., this compound) is incubated with pooled human or animal liver microsomes in a phosphate (B84403) buffer at 37°C.[4]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[5]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is quenched, typically by the addition of a cold organic solvent like acetonitrile.

  • Sample Analysis: The concentration of the parent compound remaining at each time point is determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate key metabolic stability parameters, including:

    • In vitro half-life (t½): The time required for 50% of the compound to be metabolized.

    • Intrinsic clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug.[5]

In Vivo Pharmacokinetic Analysis (General Protocol)

The in vivo data presented in this guide would be generated through studies following a protocol similar to this:

  • Animal Model: A suitable animal model, such as mice bearing a specific tumor xenograft, is selected.

  • Drug Administration: The test compound is administered via a clinically relevant route, such as intravenous (IV) or intraperitoneal (IP) injection.[1]

  • Sample Collection: Blood and tissue samples are collected at predetermined time points post-administration.

  • Sample Processing: Blood is processed to plasma, and tissues are homogenized.

  • Bioanalysis: The concentration of the drug in plasma and tissue homogenates is quantified using a sensitive and specific bioanalytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.[1]

  • Pharmacokinetic Modeling: The concentration-time data are analyzed using pharmacokinetic software to determine parameters such as elimination half-life, clearance, and volume of distribution.

Mechanism of Action: Thymidylate Synthase Inhibition

This compound and its analogs are antifolates that primarily exert their cytotoxic effects by inhibiting thymidylate synthase (TS). This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. The inhibition of TS leads to a depletion of dTMP, resulting in "thymineless death" of rapidly proliferating cancer cells.

The following diagram illustrates the central role of thymidylate synthase in the folate metabolic pathway and the point of inhibition by drugs like this compound.

Thymidylate_Synthase_Pathway dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP (deoxythymidine monophosphate) N5N10_CH2_THF N⁵,N¹⁰-Methylene-THF N5N10_CH2_THF->TS Cofactor DHF DHF (Dihydrofolate) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF THF (Tetrahydrofolate) SHMT Serine Hydroxymethyl- transferase (SHMT) THF->SHMT Serine Serine Serine->SHMT Glycine Glycine DHFR->THF SHMT->N5N10_CH2_THF SHMT->Glycine TS->dTMP Product TS->DHF Plevitrexed This compound & Analogs Plevitrexed->TS Inhibition

Caption: The Thymidylate Synthase (TS) cycle and its inhibition by this compound.

Experimental Workflow for In Vitro Metabolic Stability

The general workflow for determining the in vitro metabolic stability of a compound in liver microsomes is depicted below. This process is fundamental in early drug discovery to predict the metabolic fate of new chemical entities.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Test_Compound Test Compound (e.g., Plevitrexed) Incubation Incubate at 37°C Test_Compound->Incubation Liver_Microsomes Liver Microsomes Liver_Microsomes->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Time_Sampling Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Sampling Quench Quench Reaction (e.g., with Acetonitrile) Time_Sampling->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Half_Life Calculate Half-life (t½) Data_Analysis->Half_Life Clearance Calculate Intrinsic Clearance (CLint) Data_Analysis->Clearance

Caption: General workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion and Future Directions

The available preclinical data, primarily from in vivo studies, suggests that structural modifications to the this compound scaffold can significantly alter pharmacokinetic properties. The extended tumor half-life of BGC 945 highlights the potential for developing tumor-targeted analogs with improved therapeutic windows. However, a significant data gap exists regarding the in vitro metabolic stability of this compound and its direct analogs.

To enable a comprehensive comparative assessment, future research should focus on generating robust in vitro metabolic stability data for this compound and a panel of its analogs using standardized experimental conditions. Such studies, utilizing human and relevant preclinical species' liver microsomes and hepatocytes, would provide critical insights into their metabolic liabilities and guide the rational design of next-generation thymidylate synthase inhibitors with optimized pharmacokinetic profiles.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of (Rac)-Plevitrexed

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling (Rac)-Plevitrexed, a potent thymidylate synthase inhibitor investigated in cancer research, must adhere to stringent disposal procedures to mitigate risks to both personnel and the environment.[1][2][3] As an antineoplastic agent, this compound waste is classified as hazardous and is subject to federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[4][5] Adherence to these guidelines is critical for ensuring a safe laboratory environment.

The primary source for specific safety and disposal information is the Safety Data Sheet (SDS). While a specific SDS for this compound was not identified, the SDS for the related compound (R)-Plevitrexed highlights significant hazards, including acute oral toxicity and high toxicity to aquatic life with long-lasting effects.[6] Therefore, all waste containing this compound must be managed as hazardous waste and disposed of through an approved waste disposal facility.[6]

Waste Segregation and Containerization: A Step-by-Step Approach

Proper segregation of waste is the cornerstone of safe disposal. All materials that come into contact with this compound must be considered contaminated and handled accordingly. The following table outlines the categorization and container requirements for different types of waste generated during research involving this compound.

Waste CategoryDescriptionContainer TypeDisposal Route
Bulk Chemical Waste Unused or expired this compound powder, stock solutions, and grossly contaminated items.Black RCRA-approved hazardous waste container.[4][7]Approved hazardous waste disposal facility.
Trace Contaminated Solids Personal protective equipment (PPE) such as gloves and gowns, bench paper, and other disposable items with minimal residual contamination.Yellow chemotherapy waste container.[5][7][8]Incineration via a licensed medical waste handler.[8]
Contaminated Sharps Needles, syringes, and other sharp objects contaminated with this compound.Puncture-resistant, leak-proof sharps container labeled "Chemotherapy Waste" or "Cytotoxic Waste".[5][9]Approved medical waste incinerator.
Contaminated Liquids Aqueous solutions containing this compound, such as from cell culture media or experimental procedures.Leak-proof, tightly sealed container labeled as hazardous chemical waste.[5] Do not dispose down the drain. [5][10]Approved hazardous waste disposal facility.
Empty Containers Vials and other containers that held this compound. To be considered "RCRA empty," no more than 3% by weight of the original contents can remain.[7]If RCRA empty, can be disposed of in a yellow trace chemotherapy waste container. If not, they are considered bulk waste.Incineration or hazardous waste disposal, depending on residual amount.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for handling and disposing of this compound waste, ensuring safety and compliance at each step.

G cluster_0 Experimental Phase cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Final Disposal A Weighing and Solution Preparation of this compound B Experimental Use (e.g., cell culture, in vivo studies) A->B D Bulk this compound Waste (Unused chemical, concentrated solutions) B->D E Trace Contaminated Solids (PPE, bench paper) B->E F Contaminated Sharps (Needles, syringes) B->F G Contaminated Liquids (Aqueous waste) B->G H Empty Vials B->H C Decontamination of Work Area C->E I Black RCRA Hazardous Waste Container D->I J Yellow Chemotherapy Waste Container E->J K Chemotherapy Sharps Container F->K L Hazardous Liquid Waste Container G->L H->I If not RCRA empty H->J If RCRA empty M Licensed Hazardous Waste Facility I->M N Medical Waste Incineration J->N K->N L->M

Figure 1. Disposal workflow for this compound waste.

Key Procedural Steps for Safe Disposal

  • Wear Appropriate PPE : At a minimum, double chemotherapy gloves, a disposable gown, and eye protection should be worn when handling this compound and its waste.[4]

  • Designated Work Area : All handling of this compound should occur in a designated area, such as a chemical fume hood or biological safety cabinet, to prevent contamination of the general laboratory space.[10]

  • Spill Management : Have a chemotherapy spill kit readily available. In the event of a spill, follow established institutional procedures for cleaning and decontaminating the area. All materials used for spill cleanup must be disposed of as bulk chemotherapy waste.[5]

  • Labeling : All waste containers must be clearly labeled with their contents, including the words "Hazardous Waste," "Chemotherapy Waste," or "Cytotoxic Waste" as appropriate.[5][8]

  • Waste Pickup : Do not allow waste to accumulate. When containers are full (typically three-quarters full), arrange for pickup by your institution's environmental health and safety (EH&S) department or a licensed hazardous waste contractor.[4]

By implementing these procedures, research professionals can handle and dispose of this compound in a manner that protects themselves, their colleagues, and the wider environment, fostering a culture of safety and responsibility in the laboratory.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (Rac)-Plevitrexed

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE

This document provides essential safety and logistical information for laboratory professionals handling (Rac)-Plevitrexed. Outlined below are the necessary personal protective equipment (PPE), detailed operational procedures, and disposal plans to ensure the safe handling of this potent thymidylate synthase inhibitor.

This compound is an investigational compound for cancer treatment, and like many chemotherapeutic agents, it is classified as a cytotoxic drug.[1][2] Occupational exposure can pose significant health risks, including skin irritation, and potential systemic effects if inhaled or ingested.[1][3] Adherence to the following guidelines is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

The selection and proper use of PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.

Activity Required PPE Specifications
Receiving and Storage Double Gloves, Lab CoatNitrile gloves are recommended.[4]
Weighing and Reconstitution Double Gloves, Disposable Gown, Eye Protection (Safety Goggles), RespiratorUse a certified chemical fume hood. Gown should be disposable, lint-free, and have knit cuffs.[4] A NIOSH-approved respirator is recommended for handling powders.
In Vitro / In Vivo Administration Double Gloves, Disposable Gown, Eye Protection (Safety Goggles or Face Shield)One pair of gloves should be worn under the gown cuff and the other over.[4]
Waste Disposal Double Gloves, Disposable GownIndustrial thickness gloves (>0.45mm) may be necessary for cleaning large spills.[1]
Spill Cleanup Double Gloves (Industrial Thickness), Disposable Gown, Eye Protection (Face Shield), RespiratorA dedicated spill kit for cytotoxic drugs should be readily available.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Don a lab coat and double nitrile gloves before handling the package.

  • Open the package in a designated area, preferably within a chemical fume hood.

  • Verify the container label and integrity.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • Recommended storage conditions are at 2-8°C, or frozen for long-term storage (-20°C or -80°C), in a dry environment.[2][5]

  • Store in a designated area for cytotoxic agents, away from incompatible materials.

3. Preparation (Weighing and Reconstitution):

  • All manipulations involving powder must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.

  • Wear all required PPE: double gloves, disposable gown, and safety goggles. A respirator is strongly recommended.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

  • When reconstituting, slowly add the solvent to the powder to minimize aerosolization.

4. Experimental Use:

  • Wear appropriate PPE, including double gloves, a disposable gown, and eye protection.

  • All procedures should be performed over a disposable, absorbent bench liner.

  • Use Luer-lock syringes and needless systems where possible to minimize the risk of sharps injuries and leaks.[6]

5. Spill Management:

  • In the event of a spill, immediately alert others in the area and restrict access.

  • Don the appropriate PPE from a cytotoxic spill kit, including a respirator and a face shield.[3]

  • Contain the spill using absorbent pads from the spill kit.

  • Clean the area with an appropriate deactivating solution, followed by a detergent and water.

  • All materials used for cleanup must be disposed of as hazardous chemotherapy waste.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. Waste should be segregated based on the level of contamination.

  • Trace Chemotherapy Waste: This includes items with less than 3% of the original drug remaining, such as empty vials, used gloves, gowns, and labware.[7][8] This waste should be disposed of in designated yellow chemotherapy waste containers for incineration.[9][10][11]

  • Bulk Chemotherapy Waste: This includes unused or expired this compound, grossly contaminated PPE, and spill cleanup materials.[7][8] This waste is considered hazardous and must be disposed of in black RCRA-rated hazardous waste containers.[7]

  • Sharps: All contaminated sharps (needles, scalpels) must be placed in a yellow, puncture-proof sharps container labeled "Chemotherapeutic Waste".[9][10]

Never dispose of chemotherapeutic waste in regular trash or down the drain.[9]

Workflow for Handling this compound

G Figure 1. This compound Handling Workflow cluster_prep Preparation & Handling cluster_disposal Waste Disposal Receiving Receiving & Inspection Storage Secure Storage (2-8°C or Frozen) Receiving->Storage Weighing Weighing & Reconstitution (in Fume Hood) Storage->Weighing Experiment Experimental Use Weighing->Experiment Bulk Bulk Waste (Black Container) Weighing->Bulk Unused Compound Trace Trace Waste (Yellow Container) Experiment->Trace Used PPE, Empty Vials Experiment->Bulk Grossly Contaminated Items Sharps Contaminated Sharps (Yellow Sharps Container) Experiment->Sharps Needles, Syringes Spill Spill Event Spill->Bulk Cleanup Debris

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-Plevitrexed
Reactant of Route 2
Reactant of Route 2
(Rac)-Plevitrexed

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.